SC209 intermediate-2
Description
Propriétés
Formule moléculaire |
C34H56N4O6 |
|---|---|
Poids moléculaire |
616.8 g/mol |
Nom IUPAC |
ethyl (E,4S)-4-[[(2S)-2-[[(2S)-3-(3-aminophenyl)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoate |
InChI |
InChI=1S/C34H56N4O6/c1-15-43-30(41)22(4)19-25(21(2)3)37(13)29(40)26(32(5,6)7)36-28(39)27(38(14)31(42)44-33(8,9)10)34(11,12)23-17-16-18-24(35)20-23/h16-21,25-27H,15,35H2,1-14H3,(H,36,39)/b22-19+/t25-,26-,27-/m1/s1 |
Clé InChI |
OWHULSHKLRULCE-HBAWRODTSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/[C@H](C(C)C)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC(=CC=C1)N)N(C)C(=O)OC(C)(C)C)/C |
SMILES canonique |
CCOC(=O)C(=CC(C(C)C)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC(=CC=C1)N)N(C)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SC209
Disclaimer: The term "intermediate-2" as it relates to SC209 is not defined in the available public scientific literature. Therefore, this document focuses on the well-documented mechanism of action of SC209 (3-Aminophenyl Hemiasterlin).
Introduction
SC209, chemically known as 3-Aminophenyl Hemiasterlin, is a potent cytotoxic agent employed as a payload in the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted cancer therapies that utilize the specificity of a monoclonal antibody to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. SC209's efficacy is rooted in its ability to disrupt microtubule dynamics, a critical process for cell division. This guide provides a detailed overview of its core mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams.
Core Mechanism of Action: Tubulin Inhibition
The primary mechanism of action of SC209 is the inhibition of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton, playing a crucial role in various cellular processes, most notably the formation of the mitotic spindle during cell division.[3]
SC209 exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules.[1] The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).
A notable characteristic of SC209 is its reduced potential for drug efflux via the P-glycoprotein 1 (P-gp) drug pump. P-gp is a transmembrane protein often overexpressed in cancer cells, contributing to multidrug resistance by actively transporting cytotoxic agents out of the cell. SC209's lower susceptibility to P-gp-mediated efflux may make it a more effective payload in treating resistant tumors.
Role in Antibody-Drug Conjugates (ADCs)
SC209 is utilized as the cytotoxic payload in ADCs such as STRO-002. In this context, SC209 is linked to a monoclonal antibody that specifically targets a tumor-associated antigen, for example, the Folate Receptor Alpha (FolRα). The ADC circulates in the bloodstream until it binds to the target antigen on the surface of a cancer cell.
Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis. Inside the cell, the complex is trafficked to lysosomes, where the linker connecting SC209 to the antibody is cleaved by lysosomal enzymes. This releases the active SC209 payload into the cytoplasm, where it can then bind to tubulin and execute its cytotoxic function. This targeted delivery mechanism ensures that the potent cytotoxic effects of SC209 are concentrated at the tumor site, sparing healthy tissues.
Quantitative Data
The cytotoxic potency of SC209 has been quantified in various cancer cell lines. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
| Cell Line | Cancer Type | Target Antigen | EC50 (nM) | Exposure Time (h) | Reference |
| Igrov1 | Ovarian Cancer | FolRα-positive | 3.6 | 120 | |
| KB | Cervical Cancer | FolRα-positive | 3.9 | 120 |
Experimental Protocols
Representative Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a general method for determining the cytotoxic activity of a compound like SC209 using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., Igrov1, KB)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
SC209 (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of SC209 in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of SC209. Include a vehicle control (medium with the same concentration of DMSO used for the highest SC209 concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 or 120 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the EC50 value.
Visualizations
Caption: Signaling pathway of SC209 as an ADC payload.
Caption: Generalized workflow for an MTT-based cytotoxicity assay.
References
An In-Depth Technical Guide to the Synthesis and Characterization of Antibody-Drug Conjugates Employing a Maleimide-Based Linker Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of antibody-drug conjugates (ADCs), with a focus on the utilization of a maleimide-based linker intermediate, exemplified by structures akin to SC209 intermediate-1. Given the limited public information on a specific "SC209 intermediate-2," this document will focus on the well-established principles and methodologies for ADC synthesis using a representative maleimide-containing linker, providing a robust framework for researchers in the field.
Introduction to Antibody-Drug Conjugates
Antibody-drug conjugates are a transformative class of biopharmaceuticals that merge the antigen-targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic small molecules. This targeted delivery approach aims to enhance the therapeutic window of potent cytotoxins by minimizing systemic exposure and maximizing their concentration at the tumor site. The three key components of an ADC—the antibody, the linker, and the cytotoxic payload—must be carefully selected and integrated to achieve optimal efficacy and safety.
The linker is a critical component that connects the antibody to the payload. Its chemical properties dictate the stability of the ADC in circulation and the mechanism of payload release at the target cell. Maleimide-based linkers are widely employed for their efficient and specific reaction with thiol groups, which can be engineered into the antibody.
The Core Components: A Closer Look
The Monoclonal Antibody (mAb)
The mAb provides the targeting capability of the ADC. It should bind with high affinity and specificity to a tumor-associated antigen that is abundantly expressed on the surface of cancer cells with limited expression on healthy tissues. The choice of mAb is paramount to the success of the ADC.
The Cytotoxic Payload
The payload is the pharmacologically active component of the ADC. These are highly potent molecules that induce cell death upon internalization into the target cancer cell. Common payloads include microtubule inhibitors (e.g., auristatins like MMAE, and maytansinoids like DM1) and DNA-damaging agents.
The Linker Intermediate
The linker tethers the payload to the antibody. Linkers can be broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the payload in response to the specific environment of the tumor cell (e.g., acidic pH or the presence of certain enzymes like cathepsins). Non-cleavable linkers release the payload upon lysosomal degradation of the antibody. Maleimide-containing linkers are often used to create stable thioether bonds with cysteine residues on the antibody.
Synthesis of a Maleimide-Linker-Payload Conjugate
The synthesis of an ADC is a multi-step process that involves the preparation of the linker-payload conjugate followed by its conjugation to the antibody. Here, we outline a representative synthesis of a maleimide-functionalized linker conjugated to the cytotoxic payload, Monomethyl Auristatin E (MMAE).
Synthesis of a Maleimide-Val-Cit-PABC-Payload Construct
A common strategy involves a cleavable linker composed of a maleimide (B117702) group for antibody conjugation, a dipeptide (valine-citrulline, Val-Cit) as a cathepsin B cleavage site, and a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer to release the payload.
Experimental Protocol: Synthesis of Mc-Val-Cit-PABC-MMAE
-
Synthesis of Fmoc-Val-Cit-PABC-PNP:
-
Fmoc-Val-Cit-OH is coupled with p-aminobenzyl alcohol (PABA) to form Fmoc-Val-Cit-PABA.
-
The hydroxyl group of the PABA moiety is then activated, for example, with p-nitrophenyl chloroformate, to yield Fmoc-Val-Cit-PABC-PNP.
-
-
Fmoc Deprotection:
-
The Fmoc protecting group is removed from Fmoc-Val-Cit-PABC-PNP using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF) to yield H2N-Val-Cit-PABC-PNP.
-
-
Coupling of Maleimidocaproyl (Mc) Moiety:
-
The free amine of H2N-Val-Cit-PABC-PNP is reacted with a maleimide-containing activated ester, such as maleimidocaproic acid N-hydroxysuccinimide ester (Mc-NHS), to form Mc-Val-Cit-PABC-PNP.
-
-
Conjugation to MMAE:
-
The activated PNP ester of Mc-Val-Cit-PABC-PNP is displaced by the primary amine of MMAE to form the final linker-payload conjugate, Mc-Val-Cit-PABC-MMAE.
-
Diagram: Synthesis Workflow of a Linker-Payload Conjugate
Caption: Synthesis of a cleavable linker-payload conjugate.
Antibody-Drug Conjugation and Purification
The final step in ADC synthesis is the conjugation of the linker-payload to the monoclonal antibody. Cysteine-based conjugation is a common method that provides a more homogeneous product compared to lysine (B10760008) conjugation.
Experimental Protocol: Cysteine-Based Antibody Conjugation
-
Antibody Reduction:
-
The interchain disulfide bonds of the mAb are partially or fully reduced to generate free thiol groups. This is typically achieved using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).
-
-
Conjugation Reaction:
-
The maleimide-linker-payload construct (e.g., Mc-Val-Cit-PABC-MMAE) is added to the reduced antibody solution. The maleimide group reacts with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically carried out in a buffer at a controlled pH and temperature.
-
-
Purification:
-
The resulting ADC is purified to remove unconjugated linker-payload, residual reducing agents, and any aggregated protein. Size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used purification techniques.
-
Diagram: ADC Synthesis Workflow
Caption: General workflow for cysteine-based ADC synthesis.
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is crucial to ensure its quality, consistency, and safety. Key parameters to evaluate include the drug-to-antibody ratio (DAR), purity, and stability.
Data Presentation: Quantitative Analysis
| Parameter | Method | Typical Result |
| Drug-to-Antibody Ratio (DAR) | ||
| Average DAR | Mass Spectrometry (MS), UV-Vis Spectroscopy | 3.5 - 4.0 |
| DAR Distribution | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | Mixture of DAR 0, 2, 4, 6, 8 |
| Purity | ||
| Monomer Content | Size-Exclusion Chromatography (SEC-HPLC) | > 95% |
| Unconjugated Antibody | Hydrophobic Interaction Chromatography (HIC) | < 5% |
| Free Drug | Reversed-Phase HPLC (RP-HPLC) | < 1% |
| Stability | ||
| Thermal Stability | Differential Scanning Calorimetry (DSC) | Tm1 > 60°C |
| In Vitro Serum Stability | LC-MS analysis of payload release over time | > 90% ADC intact after 7 days |
Experimental Protocols for Characterization
-
Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: The concentrations of the antibody and the payload are determined by measuring the absorbance at 280 nm and the specific wavelength for the payload, respectively. The DAR is calculated from the molar ratio of the two.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC provides a distribution of species with different numbers of conjugated payloads. The average DAR is calculated from the weighted average of this distribution.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated hydrophobic payloads. The relative peak areas of the different DAR species can be used to determine the DAR distribution and average DAR.
-
-
Purity Analysis:
-
Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their size. It is used to quantify the amount of monomeric ADC and detect the presence of aggregates or fragments.
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC can be used to quantify the amount of free, unconjugated payload in the purified ADC sample.
-
-
Stability Assessment:
-
Thermal Stability: Differential Scanning Calorimetry (DSC) is used to determine the melting temperature (Tm) of the ADC, which is an indicator of its conformational stability.
-
In Vitro Serum Stability: The ADC is incubated in serum at 37°C for a defined period. At various time points, samples are analyzed by LC-MS to quantify the amount of intact ADC and any released payload, providing a measure of the linker's stability.
-
Mechanism of Action of a Cleavable Linker ADC
The therapeutic efficacy of an ADC relies on a series of events that lead to the targeted killing of cancer cells.
Diagram: ADC Mechanism of Action Signaling Pathway
Caption: Cellular uptake and payload release of an ADC.
Description of the Mechanism of Action:
-
Circulation and Targeting: The ADC circulates in the bloodstream until it encounters a cancer cell expressing the target antigen on its surface.
-
Binding and Internalization: The antibody component of the ADC binds to the antigen, and the ADC-antigen complex is internalized into the cell through endocytosis, forming an endosome.
-
Lysosomal Trafficking and Payload Release: The endosome matures and fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the cleavable linker (e.g., Val-Cit) is cleaved by enzymes like cathepsin B.
-
Payload Action and Apoptosis: The released cytotoxic payload can then diffuse out of the lysosome and bind to its intracellular target (e.g., tubulin), disrupting cellular processes and ultimately leading to programmed cell death (apoptosis).
Conclusion
The synthesis and characterization of antibody-drug conjugates are complex, multi-faceted processes that require careful optimization of each component. Maleimide-based linkers offer a robust and widely used platform for the development of effective ADCs. This technical guide provides a foundational understanding of the key principles and experimental methodologies involved, serving as a valuable resource for researchers and professionals dedicated to advancing this promising class of cancer therapeutics. While specific details for "this compound" remain elusive, the principles outlined herein using representative chemistries provide a solid framework for the synthesis and evaluation of similar ADC intermediates.
Technical Guide: Antitumor Activity of SC209
Disclaimer: Publicly available scientific literature does not contain specific information for a compound designated "SC209 intermediate-2." This technical guide focuses on the well-documented compound SC209 (3-Aminophenyl Hemiasterlin) , a potent tubulin-targeting cytotoxin. It is presumed that "this compound" may be a precursor in the synthesis of SC209 or a closely related derivative. The data and protocols presented herein are based on the known activities of SC209 and related tubulin inhibitors.
Introduction
SC209, chemically known as 3-Aminophenyl Hemiasterlin, is a synthetic analog of a natural marine product with potent cytotoxic properties. It functions as a microtubule-destabilizing agent, a class of compounds that has been a cornerstone of cancer chemotherapy for decades. Due to its high potency, SC209 is primarily utilized as a payload in Antibody-Drug Conjugates (ADCs), a class of targeted therapies designed to deliver cytotoxic agents directly to cancer cells while minimizing systemic toxicity.[1][2] One notable ADC utilizing SC209 is STRO-002, which targets the Folate Receptor alpha (FolRα) and is under investigation for the treatment of ovarian and endometrial cancers.[3][4] A key advantage of SC209 is its reduced potential for efflux by the P-glycoprotein 1 (P-gp) drug pump, which is a common mechanism of multidrug resistance in cancer cells.
Mechanism of Action
SC209 exerts its antitumor effects by disrupting the dynamics of microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape. They are in a constant state of dynamic instability, alternating between phases of polymerization (growth) and depolymerization (shrinkage).
By binding to tubulin, the protein subunit of microtubules, SC209 inhibits tubulin polymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing the formation of a functional mitotic spindle. The prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.
Data Presentation
The following table summarizes the in vitro cytotoxic activity of SC209. This data is derived from studies of the ADC STRO-002, where SC209 is the active cytotoxic payload.
| Cell Line | Cancer Type | Target | Metric | Value (nM) |
| Igrov1 | Ovarian Cancer | FolRα | EC50 | 3.6 |
| KB | Cervical Cancer | FolRα | EC50 | 3.9 |
| MES-SA/MX2 (P-gp expressing) | Uterine Sarcoma | N/A | EC50 | Not specified, but noted to be a weaker P-gp substrate compared to other tubulin inhibitors. |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound like SC209 on cancer cell lines.
a. Materials and Reagents:
-
Cancer cell lines of interest (e.g., Igrov1, KB)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
SC209 (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of SC209 in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of SC209. Include vehicle-only controls.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the EC50/IC50 value.
In Vivo Antitumor Activity in Xenograft Models
This protocol describes a general workflow for evaluating the antitumor efficacy of an ADC containing SC209 in a mouse model.
a. Materials and Reagents:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Human tumor cells (e.g., Ishikawa endometrial cancer cells)
-
ADC containing SC209 (e.g., STRO-002)
-
Phosphate-buffered saline (PBS) or other appropriate vehicle
-
Calipers for tumor measurement
b. Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the ADC (e.g., via intravenous injection) at specified doses and schedules. The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at a specified time point. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.
Visualizations
Signaling Pathway
Caption: Mechanism of action of SC209 as a tubulin polymerization inhibitor.
Experimental Workflow
Caption: General workflow for assessing the antitumor activity of a compound.
References
- 1. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globethesis.com [globethesis.com]
- 3. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
P-glycoprotein 1 Efflux and SC209 Intermediate-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
P-glycoprotein 1 (P-gp, MDR1, or ABCB1), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical transmembrane efflux pump that plays a pivotal role in multidrug resistance (MDR) in oncology.[1][2][3] By actively extruding a wide array of structurally diverse xenobiotics, including many chemotherapeutic agents, P-gp reduces intracellular drug accumulation, thereby diminishing their cytotoxic efficacy.[3][4] This technical guide provides an in-depth analysis of the interaction between P-gp and SC209, a novel tubulin-targeting cytotoxin employed in antibody-drug conjugates (ADCs). Notably, SC209 exhibits a reduced susceptibility to P-gp-mediated efflux compared to other common ADC payloads, suggesting a potential advantage in overcoming MDR. This guide will detail the quantitative data on this interaction, provide relevant experimental protocols, and illustrate the underlying biological pathways. SC209 intermediate-2 is a key precursor in the synthesis of SC209.
P-glycoprotein 1 (P-gp): Structure and Efflux Mechanism
P-gp is a 170 kDa glycoprotein (B1211001) consisting of two homologous halves, each containing six transmembrane helices and a nucleotide-binding domain (NBD). The transmembrane domains recognize and bind substrates, while the NBDs bind and hydrolyze ATP to power the transport process. The efflux cycle is initiated by the binding of a substrate to the drug-binding pocket within the transmembrane domains, followed by ATP binding to the NBDs. ATP hydrolysis induces a conformational change in P-gp, leading to the expulsion of the substrate from the cell.
SC209 and its Interaction with P-gp
SC209 (3-Aminophenyl Hemiasterlin) is a potent tubulin inhibitor used as a cytotoxic payload in ADCs, such as STRO-002. A significant feature of SC209 is its reduced potential for efflux by the P-gp pump, which is a common mechanism of resistance to tubulin-targeting agents.
Quantitative Analysis of SC209 Efflux
A study by Li et al. (2023) investigated the cytotoxicity of SC209 in the P-gp-overexpressing human uterine sarcoma cell line MES-SA/MX2, compared to its parental P-gp-negative cell line, MES-SA. The study demonstrated that while MES-SA/MX2 cells showed a modest 8-fold reduced sensitivity to SC209 compared to the parental line, this was significantly less than the resistance observed with other known P-gp substrate ADC payloads, DM4 and MMAE. The addition of GF120918 (elacridar), a potent P-gp inhibitor, restored the sensitivity of MES-SA/MX2 cells to SC209 to the level of the parental cells, confirming that the observed resistance was P-gp mediated.
The table below summarizes the 50% effective concentration (EC50) values and the fold change in EC50 in the presence and absence of the P-gp inhibitor GF120918 in MES-SA/MX2 cells.
| Compound | EC50 without GF120918 (nM) | EC50 with GF120918 (nM) | Fold Change in EC50 |
| SC209 | ~24 | ~3 | ~8 |
| DM4 | Not specified | Not specified | ~20 |
| MMAE | Not specified | Not specified | >100 |
Data extracted from Li et al., Molecular Cancer Therapeutics, 2023.
Experimental Protocols
In Vitro P-gp Inhibition Cytotoxicity Assay
This protocol is based on the methodology described by Li et al. (2023) for assessing the impact of P-gp inhibition on the cytotoxicity of SC209.
4.1.1 Materials
-
Cell Lines:
-
MES-SA (human uterine sarcoma, P-gp negative)
-
MES-SA/MX2 (human uterine sarcoma, P-gp overexpressing)
-
-
Compounds:
-
SC209
-
DM4 (positive control)
-
MMAE (positive control)
-
GF120918 (Elacridar, P-gp inhibitor)
-
-
Reagents and Consumables:
-
Complete cell culture medium (e.g., McCoy's 5A medium with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
-
4.1.2 Procedure
-
Cell Seeding:
-
Culture MES-SA and MES-SA/MX2 cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of SC209, DM4, and MMAE in complete culture medium.
-
For the P-gp inhibition arms, prepare identical serial dilutions of the cytotoxins in medium containing a final concentration of 1 µM GF120918.
-
Also prepare a set of wells with medium containing 1 µM GF120918 alone to serve as a control.
-
Remove the medium from the seeded cells and add 100 µL of the prepared compound dilutions (with and without GF120918) to the respective wells.
-
Include wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for 120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Assessment:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the untreated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the EC50 values using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
-
Determine the fold change in EC50 by dividing the EC50 value without GF120918 by the EC50 value with GF120918.
-
Visualizations
Signaling Pathways Regulating P-gp Expression
Caption: Simplified diagram of key signaling pathways influencing P-gp expression.
Experimental Workflow for P-gp Inhibition Cytotoxicity Assay
Caption: Experimental workflow for assessing P-gp mediated drug efflux.
Conclusion
The data strongly indicate that SC209 is a significantly weaker substrate for P-gp-mediated efflux compared to other established ADC payloads like DM4 and MMAE. This characteristic is a promising attribute for the development of ADCs, as it may translate to improved efficacy in tumors that have developed multidrug resistance through the overexpression of P-gp. The provided experimental protocol offers a robust framework for the preclinical evaluation of P-gp interactions with novel cytotoxic agents. Further investigation into the precise molecular interactions between SC209 and the P-gp drug-binding pocket could yield valuable insights for the rational design of future chemotherapeutics aimed at circumventing MDR.
References
- 1. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
A Technical Guide to the Chemical Properties of 3-Aminophenyl Hemiasterlin (SC209)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenyl Hemiasterlin (B1673049), also known as SC209, is a potent synthetic derivative of hemiasterlin, a natural tripeptide isolated from marine sponges. It functions as a powerful cytotoxic agent by inhibiting tubulin polymerization, a critical process for cell division. This property has led to its investigation and use as a payload in antibody-drug conjugates (ADCs), most notably in STRO-002 (Luveltamab tazevibulin), for targeted cancer therapy. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental protocols for 3-Aminophenyl Hemiasterlin, tailored for researchers and professionals in the field of drug development.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 3-Aminophenyl Hemiasterlin is fundamental for its application in research and development. Key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (S)-N,1-dimethyl-L-valyl-N-((1S,2E)-3-((S)-1-methoxy-3-methyl-1-oxobutan-2-yl)-1-(3-aminophenyl)-2-methylprop-2-en-1-yl)-L-isoleucinamide | |
| Synonyms | SC209, 3-amino-hemiasterlin | [1][2] |
| CAS Number | 1977557-86-0 | [2] |
| Molecular Formula | C27H44N4O4 | |
| Molecular Weight | 488.66 g/mol | |
| Solubility | Soluble in DMSO | [2] |
| Storage (in solution) | -80°C for 6 months; -20°C for 1 month | [2] |
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action of 3-Aminophenyl Hemiasterlin is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a crucial role in the formation of the mitotic spindle during cell division. By binding to tubulin, 3-Aminophenyl Hemiasterlin disrupts the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
A key advantage of 3-Aminophenyl Hemiasterlin as a cytotoxic payload is its reduced potential for efflux by the P-glycoprotein 1 (P-gp) drug pump, a common mechanism of multidrug resistance in cancer cells. This suggests that it may be effective against tumors that have developed resistance to other tubulin-targeting agents.
Figure 1. Mechanism of tubulin polymerization inhibition by 3-Aminophenyl Hemiasterlin.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of 3-Aminophenyl Hemiasterlin on the assembly of purified tubulin into microtubules. The polymerization process increases the turbidity of the solution, which can be monitored spectrophotometrically.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
3-Aminophenyl Hemiasterlin (SC209) stock solution in DMSO
-
Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)
-
Negative control (DMSO)
-
96-well, clear bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare the tubulin polymerization buffer containing 1 mM GTP.
-
Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2-3 mg/mL. Keep on ice.
-
Pre-warm the 96-well plate to 37°C.
-
Add 10 µL of various concentrations of 3-Aminophenyl Hemiasterlin (or controls) to the wells.
-
To initiate the reaction, add 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. The inhibitory effect is determined by comparing the curves of treated samples to the negative control.
Figure 2. Workflow for the in vitro tubulin polymerization assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cultured cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-Aminophenyl Hemiasterlin (SC209)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 3-Aminophenyl Hemiasterlin in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC₅₀ value.
Synthesis and Characterization
While a detailed, publicly available, step-by-step synthesis protocol for 3-Aminophenyl Hemiasterlin (SC209) is not readily found in the literature, its synthesis is based on the established methods for hemiasterlin and its analogs. The synthesis generally involves peptide couplings of protected amino acid precursors. The total synthesis of hemiasterlin has been achieved through a convergent multicomponent strategy, such as the Ugi four-component reaction.
Characterization of the final product and intermediates would typically involve standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and for quantification.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Application in Antibody-Drug Conjugates (ADCs)
3-Aminophenyl Hemiasterlin is a key component of the ADC STRO-002, where it is attached to an anti-folate receptor alpha (FolRα) antibody via a cleavable linker. The ADC is designed to selectively target and deliver the cytotoxic payload to cancer cells overexpressing FolRα. Once internalized by the cancer cell, the linker is cleaved, releasing the active 3-Aminophenyl Hemiasterlin, which then exerts its anti-tubulin effect, leading to cell death.
Figure 3. Mechanism of action of an ADC utilizing 3-Aminophenyl Hemiasterlin.
Conclusion
3-Aminophenyl Hemiasterlin (SC209) is a highly potent antimitotic agent with significant potential in the development of targeted cancer therapies, particularly as a payload for ADCs. Its ability to inhibit tubulin polymerization, coupled with a reduced susceptibility to P-gp mediated efflux, makes it an attractive candidate for overcoming drug resistance. This technical guide provides foundational information for researchers working with this compound, from its basic chemical properties to detailed experimental considerations. Further research into its synthesis, stability, and formulation will continue to be critical for its successful application in novel cancer treatments.
References
SC209 (3-Aminophenyl Hemiasterlin) and its Derivatives in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SC209, also known as 3-Aminophenyl Hemiasterlin, is a potent synthetic analogue of the natural marine tripeptide hemiasterlin. It functions as a highly effective tubulin polymerization inhibitor, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Its primary application in oncology is as a cytotoxic payload for Antibody-Drug Conjugates (ADCs), most notably in Luveltamab tazevibulin (STRO-002). A key advantage of SC209 is its reduced susceptibility to efflux by the P-glycoprotein 1 (P-gp) drug pump, making it a promising agent for overcoming multidrug resistance in cancer therapy. This guide provides a comprehensive overview of the available technical data on SC209, including its mechanism of action, cytotoxicity, relevant experimental protocols, and the signaling pathways it modulates.
A Note on "SC209 intermediate-2": Extensive searches of public scientific literature and chemical databases did not yield any specific information on a compound or precursor designated "this compound." This name is likely an internal, non-public designation for a step in the synthesis of SC209. This guide will therefore focus on the final active compound, SC209, and its derivatives.
SC209: Core Compound Profile
| Property | Description |
| Chemical Name | 3-Aminophenyl Hemiasterlin |
| Synonyms | SC209 |
| Compound Type | Synthetic analogue of Hemiasterlin (tripeptide) |
| Primary Mechanism | Tubulin Polymerization Inhibitor |
| Binding Site | Vinca domain of tubulin |
| Primary Application | Cytotoxic payload for Antibody-Drug Conjugates (ADCs) |
| Key Derivative | Luveltamab tazevibulin (STRO-002), an anti-folate receptor alpha (FolRα) ADC |
| Key Feature | Reduced potential for drug efflux via P-glycoprotein 1 (P-gp) drug pump compared to other tubulin-targeting payloads.[1] |
Quantitative Data: In Vitro Cytotoxicity of SC209
The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of SC209 as a free molecule in various human cancer cell lines.
| Cell Line | Cancer Type | IC50/EC50 (nmol/L) | Assay Duration | Reference |
| Igrov1 | Ovarian Cancer | 3.6 | 120 h | [2] |
| KB | Cervical Cancer | 3.9 | 120 h | [2] |
| OVCAR3 | Ovarian Cancer | 0.2 | Not Specified | [3] |
| COV362 | Ovarian Cancer | 0.3 | Not Specified | [3] |
| OVCAR8 | Ovarian Cancer | 0.5 | Not Specified | |
| EKVX | Non-Small Cell Lung Cancer | 1.1 | Not Specified | |
| NCI-H226 | Non-Small Cell Lung Cancer | 1.1 | Not Specified | |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.6 | Not Specified | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.4 | Not Specified | |
| MFE-296 | Endometrial Cancer | 9.2 | Not Specified |
Mechanism of Action and Signaling Pathways
SC209 exerts its cytotoxic effects by directly interfering with microtubule dynamics. As a tubulin polymerization inhibitor, it binds to the Vinca domain on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules. This disruption of the microtubule network has profound downstream effects on cellular processes, particularly in rapidly dividing cancer cells.
Cell Cycle Arrest
The primary consequence of microtubule disruption is the inability to form a functional mitotic spindle, which is essential for chromosome segregation during mitosis. This activates the spindle assembly checkpoint (SAC), leading to a robust arrest of the cell cycle in the G2/M phase.
Induction of Apoptosis
Prolonged mitotic arrest induced by SC209 triggers programmed cell death (apoptosis). The signaling cascade is complex and involves several key pathways:
-
Bcl-2 Family Phosphorylation: Microtubule disruption leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, which promotes the release of pro-apoptotic factors from the mitochondria.
-
JNK/c-Jun Pathway Activation: The stress induced by mitotic arrest activates the c-Jun N-terminal kinase (JNK) signaling pathway, which can promote apoptosis.
-
Caspase Activation: The culmination of these signals leads to the activation of the caspase cascade (including caspase-9 and caspase-3), which executes the apoptotic program by cleaving key cellular substrates.
-
NF-κB Inhibition: Some studies suggest that microtubule-disrupting agents can sensitize cells to apoptosis by suppressing DNA damage-induced NF-κB DNA-binding activity.
Signaling Pathway Diagram
Experimental Protocols
This section provides generalized protocols for key experiments used to characterize SC209 and its derivatives. These should be adapted and optimized for specific cell lines and experimental conditions.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. Polymerization increases the turbidity of the solution, which can be measured spectrophotometrically.
Materials:
-
Lyophilized, high-purity (>99%) bovine brain tubulin
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
SC209 stock solution (in DMSO)
-
Positive control (e.g., Colchicine, Nocodazole) and vehicle control (DMSO)
-
Pre-chilled, 96-well half-area microplates
-
Temperature-controlled microplate reader (340 nm absorbance)
Workflow:
Detailed Steps:
-
Preparation: Pre-warm the microplate reader to 37°C. Prepare a tubulin polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer on ice. Add glycerol to the final desired concentration (e.g., 10%). Keep on ice.
-
Compound Plating: Prepare serial dilutions of SC209, positive control, and vehicle control in General Tubulin Buffer at 10x the final desired concentration. Pipette 10 µL of each dilution into the appropriate wells of the 96-well plate.
-
Initiation: Just before starting the assay, add GTP to the tubulin polymerization mix to a final concentration of 1 mM. To initiate polymerization, add 90 µL of this complete, cold tubulin mix to each well containing the test compounds.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader and begin kinetic measurements of absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time. Determine the maximum rate of polymerization (Vmax) and the final plateau absorbance. Calculate the percentage of inhibition for each SC209 concentration relative to the vehicle control to determine the IC50 value.
Cell Viability / Cytotoxicity Assay (MTT-Based)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SC209 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader (570 nm absorbance)
Detailed Steps:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of SC209 in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 72-120 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the SC209 concentration and fit the data to a dose-response curve to determine the IC50/EC50 value.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell line of interest
-
SC209 stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Detailed Steps:
-
Treatment: Seed cells and treat with various concentrations of SC209 (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells on a flow cytometer, collecting fluorescence data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to determine the extent of G2/M arrest.
Derivatives and Clinical Applications
The most prominent application of SC209 is as a cytotoxic payload in the ADC Luveltamab tazevibulin (STRO-002) .
-
Antibody: SP8166, a human IgG1 antibody targeting Folate Receptor Alpha (FolRα).
-
Linker: A stable, cleavable valine-citrulline linker (part of the SC239 linker-warhead construct).
-
Payload: SC209 (3-Aminophenyl Hemiasterlin).
-
Mechanism: STRO-002 binds to FolRα on the surface of cancer cells, is internalized, and trafficked to the lysosome. There, the linker is cleaved, releasing the active SC209 payload directly inside the target cell.
-
Clinical Status: STRO-002 is in clinical trials for FolRα-expressing malignancies, including ovarian and endometrial cancers, and has shown encouraging efficacy in heavily pretreated patient populations.
The development of STRO-002 utilizes a site-specific conjugation technology, resulting in a homogeneous ADC with a drug-to-antibody ratio (DAR) of approximately 4, which contributes to its predictable pharmacokinetic profile and favorable therapeutic window.
Conclusion
SC209 (3-Aminophenyl Hemiasterlin) is a potent tubulin polymerization inhibitor with significant potential in oncology, primarily as a payload in next-generation ADCs. Its ability to circumvent P-gp-mediated resistance addresses a critical challenge in cancer chemotherapy. The clinical development of its derivative, Luveltamab tazevibulin (STRO-002), highlights the therapeutic promise of this cytotoxic agent. Further research into novel derivatives and combination therapies may continue to expand its utility in treating a range of solid tumors.
References
The Discovery and Development of Hemiasterlins: A Technical Guide to a New Class of Microtubule-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hemiasterlin (B1673049), a potent antimitotic tripeptide originally isolated from marine sponges, has emerged as a promising scaffold for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the discovery, synthetic development, mechanism of action, and biological evaluation of hemiasterlin and its derivatives. Through a comprehensive review of the scientific literature, this document outlines the key structure-activity relationships that have guided the optimization of this natural product into clinical candidates. Detailed experimental protocols for essential biological assays are provided, alongside a quantitative summary of the cytotoxic and antiproliferative activities of key hemiasterlin compounds. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the underlying molecular mechanisms and experimental designs.
Discovery and Natural Origin
Hemiasterlin is a natural product first isolated from the marine sponge Hemiasterella minor. It belongs to a family of cytotoxic peptides characterized by a unique tripeptide structure containing highly modified and sterically hindered amino acids.[1] These structural features contribute to the molecule's stability and potent biological activity. The initial discovery of hemiasterlin's powerful anticancer properties spurred significant interest in its potential as a therapeutic agent, leading to extensive efforts in its total synthesis and the development of synthetic analogs.
Synthetic Development and Medicinal Chemistry
The complex structure of hemiasterlin has presented a significant challenge for total synthesis. However, several successful synthetic routes have been developed, enabling the production of hemiasterlin and a wide array of its analogs for biological evaluation.[1][2][3] These synthetic efforts have been crucial for elucidating the structure-activity relationships (SAR) of the hemiasterlin scaffold.
Medicinal chemistry campaigns have systematically modified different parts of the hemiasterlin molecule, including the N-terminus (A segment), the central amino acid (B segment), and the C-terminus (C segment), to optimize its potency, metabolic stability, and pharmacokinetic properties.
Key Analogs: Taltobulin (HTI-286) and E7974
Two of the most notable synthetic analogs of hemiasterlin are Taltobulin (also known as HTI-286 or SPA-110) and E7974.
-
Taltobulin (HTI-286): In this analog, the indole (B1671886) ring of the N-terminal tryptophan in hemiasterlin is replaced by a phenyl group. This modification resulted in a compound with potent antimitotic activity and, importantly, reduced susceptibility to P-glycoprotein (P-gp) mediated drug efflux, a common mechanism of multidrug resistance in cancer cells. Taltobulin has demonstrated broad-spectrum anticancer activity in preclinical models and has advanced to clinical trials.
-
E7974: This analog features a novel N-isopropyl-d-pipecolic acid derivative at the N-terminus. E7974 retains the potent in vitro anticancer activity of hemiasterlin and also exhibits low susceptibility to P-gp-mediated efflux. Extensive preclinical studies have shown its strong antitumor efficacy in various human cancer xenograft models.
The development of these and other analogs has provided valuable insights into the pharmacophore of hemiasterlin and has demonstrated the potential for synthetic modification to yield compounds with improved drug-like properties.
Mechanism of Action
The primary mechanism of action of hemiasterlin and its analogs is the inhibition of tubulin polymerization. By binding to the vinca (B1221190) domain on β-tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.
The workflow for investigating the mechanism of action of Hemiasterlin compounds typically involves a series of in vitro and cell-based assays:
References
In Vitro Efficacy of SC209 (3-Aminophenyl Hemiasterlin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro efficacy of SC209, a potent tubulin-targeting cytotoxic agent. SC209, chemically known as 3-aminophenyl hemiasterlin, is a synthetic derivative of the natural marine product hemiasterlin. It serves as a payload in antibody-drug conjugates (ADCs), such as STRO-002, for targeted cancer therapy. This document details the available quantitative efficacy data, comprehensive experimental protocols for key assays, and visual representations of its mechanism of action and experimental workflows. While the specific designation "SC209 intermediate-2" was initially queried, publicly available scientific literature predominantly refers to the active compound as SC209 or 3-aminophenyl hemiasterlin.
Quantitative Data Summary
The in vitro cytotoxic activity of SC209 has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data available from preclinical studies.
Table 1: In Vitro Cytotoxicity of SC209
| Cell Line | Cancer Type | Target Expression | Efficacy Metric (EC₅₀) | Value |
| Igrov1 | Ovarian Cancer | Folate Receptor α (FolRα)-positive | EC₅₀ | 3.6 nM |
| KB | Cervical Cancer | Folate Receptor α (FolRα)-positive | EC₅₀ | 3.9 nM |
| MES-SA/MX2 | Uterine Sarcoma | P-glycoprotein (P-gp) overexpressing | EC₅₀ | Fold change with/without P-gp inhibitor is minimal[1] |
Table 2: Characterization of STRO-002 ADC Featuring SC209 Payload
| Parameter | Description | Value |
| Antibody | SP8166 (anti-FolRα human IgG1) | - |
| Linker | Cleavable valine-citrulline p-aminobenzyl carbamate (B1207046) (vc-PABC) | - |
| Drug-to-Antibody Ratio (DAR) | Average number of SC209 molecules per antibody | ~4[2][3] |
Mechanism of Action: Tubulin Inhibition
SC209 exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell shape.
-
Binding to Tubulin: SC209 binds to tubulin heterodimers (composed of α- and β-tubulin), preventing their polymerization into microtubules. This action is characteristic of microtubule-destabilizing agents.
-
Cell Cycle Arrest: The inhibition of microtubule formation disrupts the mitotic spindle, a critical structure for chromosome segregation during mitosis. This leads to an arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers a cellular signaling cascade that culminates in programmed cell death, or apoptosis.
A key advantage of SC209 is its reduced susceptibility to efflux by P-glycoprotein 1 (P-gp), a transmembrane pump that is a common mechanism of multidrug resistance in cancer cells. This suggests that SC209 may be effective against tumors that have developed resistance to other tubulin-targeting agents that are P-gp substrates.
Figure 1. Signaling pathway of SC209-mediated cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the efficacy of tubulin inhibitors like SC209.
Cell Viability (Cytotoxicity) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of SC209 in cell culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of SC209. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 72 or 120 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the EC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).
Figure 2. Workflow for an MTT-based cytotoxicity assay.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. It can be performed using fluorescence or turbidity measurements.
Protocol (Fluorescence-Based):
-
Reagent Preparation: Reconstitute lyophilized tubulin (e.g., porcine brain tubulin) on ice with a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 2-4 mg/mL. Prepare a stock solution of GTP (100 mM).
-
Reaction Mixture: In a pre-warmed (37°C) 96-well black microplate, add the desired concentrations of SC209 or a vehicle control.
-
Initiation: To each well, add the tubulin solution and a fluorescent reporter (e.g., DAPI) that increases in fluorescence upon binding to polymerized microtubules. Initiate the polymerization by adding GTP to a final concentration of 1 mM.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization is proportional to the increase in fluorescence. Calculate the percentage of inhibition for each concentration of SC209 relative to the vehicle control and determine the IC₅₀ value.
Figure 3. Workflow for an in vitro tubulin polymerization assay.
P-glycoprotein (P-gp) Efflux Assay
This assay determines if a compound is a substrate of the P-gp efflux pump. A reduced susceptibility to P-gp is a desirable characteristic.
Protocol (using a fluorescent substrate like Rhodamine 123):
-
Cell Culture: Culture P-gp-overexpressing cells (e.g., MES-SA/MX2 or MDCK-MDR1) and the corresponding parental cell line (low P-gp expression) in 96-well plates.
-
Compound Incubation: Pre-incubate the cells with various concentrations of SC209 or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes.
-
Substrate Loading: Add a fluorescent P-gp substrate (e.g., Rhodamine 123) to all wells and incubate for another 30-60 minutes to allow for cellular uptake.
-
Efflux Period: Wash the cells with a fresh medium to remove the extracellular substrate. Add a medium with or without the test compounds and incubate for 1-2 hours to allow for P-gp-mediated efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Compare the intracellular fluorescence in P-gp-overexpressing cells versus parental cells. A compound that is not a P-gp substrate (like SC209) will show similar levels of intracellular fluorescence in both cell lines, whereas a P-gp substrate will show significantly lower fluorescence in the P-gp-overexpressing cells. The effect of a P-gp inhibitor is used as a positive control, which should increase the fluorescence in the P-gp-overexpressing cells.
Conclusion
SC209 (3-aminophenyl hemiasterlin) is a potent tubulin polymerization inhibitor with significant in vitro cytotoxic activity against various cancer cell lines. Its mechanism of action, involving the disruption of microtubule dynamics and subsequent induction of apoptosis, is well-established for this class of compounds. A noteworthy feature of SC209 is its ability to evade efflux by the P-gp pump, a key mechanism of multidrug resistance. The experimental protocols detailed in this guide provide a framework for the continued in vitro evaluation of SC209 and other novel tubulin-targeting agents in the drug development pipeline.
References
Methodological & Application
Application Notes and Protocols: SC209 Intermediate-2 Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC209, a derivative of the potent microtubule inhibitor hemiasterlin, is a valuable cytotoxic payload for the development of Antibody-Drug Conjugates (ADCs).[1][2] ADCs are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a small molecule drug.[3][4][5] SC209's mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. A key feature of SC209 is its reduced susceptibility to efflux by the P-glycoprotein 1 (P-gp) drug pump, a common mechanism of multidrug resistance in cancer cells. This property makes SC209 an attractive candidate for creating ADCs with enhanced efficacy and the ability to overcome drug resistance.
These application notes provide a detailed protocol for the conjugation of SC209 to a monoclonal antibody, as well as methods for the characterization of the resulting ADC.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of the free SC209 payload in folate receptor alpha (FolRα)-positive cancer cell lines.
| Cell Line | Target | IC50 (nM) | Exposure Time (h) |
| Igrov1 | FolRα | 3.6 | 120 |
| KB | FolRα | 3.9 | 120 |
| Data sourced from publicly available information. |
Experimental Protocols
Protocol 1: Conjugation of SC209 to a Monoclonal Antibody via a Cleavable Linker
This protocol describes a two-step process for conjugating SC209 to a monoclonal antibody using a maleimide-containing cleavable linker (e.g., MC-Val-Cit-PABC-PNP). The process involves first reacting the linker with the primary amine of SC209 and then conjugating the linker-payload to reduced cysteine residues on the antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SC209 (3-Aminophenyl Hemiasterlin)
-
MC-Val-Cit-PABC-PNP linker (or similar maleimide-containing cleavable linker)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Purification columns (e.g., desalting columns, size-exclusion chromatography columns)
-
Reaction vessels and standard laboratory equipment
Procedure:
Step 1: Activation of SC209 with the Linker
-
Dissolve SC209 and the MC-Val-Cit-PABC-PNP linker in anhydrous DMSO to prepare stock solutions.
-
In a reaction vessel, combine SC209 and a 1.1 molar equivalent of the linker.
-
Add 2-3 molar equivalents of DIPEA to the reaction mixture to catalyze the reaction between the amine group of SC209 and the PFP ester of the linker.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
-
The progress of the reaction can be monitored by analytical techniques such as HPLC or LC-MS to confirm the formation of the SC209-linker intermediate.
Step 2: Antibody Reduction and Conjugation
-
Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 5-10 fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds. The exact amount of TCEP may need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture for 1-2 hours at 37°C.
-
Remove the excess TCEP using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
-
Immediately add the SC209-linker intermediate from Step 1 to the reduced antibody solution. A typical starting molar excess of the SC209-linker is 5-10 fold over the antibody.
-
Allow the conjugation reaction to proceed for 1-2 hours at room temperature with gentle agitation. The maleimide (B117702) group of the linker will react with the free sulfhydryl groups on the reduced antibody.
-
Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups.
Step 3: Purification of the Antibody-Drug Conjugate
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or another suitable chromatography method to remove unreacted SC209-linker, excess quenching agent, and any aggregated protein.
-
Collect the fractions containing the purified ADC.
-
Buffer exchange the purified ADC into a formulation buffer suitable for storage (e.g., PBS, pH 7.4) and concentrate to the desired concentration.
Protocol 2: Characterization of the SC209-Antibody Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined using several methods:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength corresponding to the maximum absorbance of SC209. The DAR can be calculated using the Beer-Lambert law, correcting for the contribution of the drug to the absorbance at 280 nm.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drug molecules. The relative peak areas can be used to determine the distribution of DAR values and the average DAR.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can provide a precise measurement of the molecular weight, from which the number of conjugated drug molecules can be determined.
2. Analysis of Purity and Aggregation
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation and fragmentation in the purified ADC sample. A single main peak corresponding to the monomeric ADC is desired.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to visualize the purity of the ADC and confirm the covalent attachment of the drug-linker to the antibody subunits.
3. Assessment of Antigen Binding
-
Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA can be performed to confirm that the conjugation process has not significantly impacted the binding affinity of the antibody to its target antigen.
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques can be used to quantitatively measure the binding kinetics (kon and koff) of the ADC to its target antigen.
4. In Vitro Cytotoxicity Assay
-
A cell-based cytotoxicity assay should be performed to evaluate the potency of the SC209-ADC on target antigen-expressing cancer cells. This is typically done by treating cells with a range of ADC concentrations and measuring cell viability after a set incubation period (e.g., 72-96 hours). The IC50 value can then be calculated.
Visualizations
Caption: Experimental workflow for SC209-ADC conjugation.
Caption: Proposed mechanism of action for an SC209-ADC.
References
Application Notes and Protocols for SC209 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC209, also known as 3-Aminophenyl Hemiasterlin, is a potent tubulin-targeting cytotoxic agent.[1] As a derivative of hemiasterlin, it functions by disrupting microtubule dynamics, which are critical for essential cellular processes such as mitosis, cell signaling, and intracellular transport. This disruption ultimately leads to cell cycle arrest and apoptosis, making SC209 and its conjugates valuable tools in cancer research and for the development of Antibody-Drug Conjugates (ADCs).[1]
These application notes provide detailed protocols for utilizing SC209 in various cell culture assays to characterize its cytotoxic and mechanistic properties.
Note on Nomenclature: The compound SC209 is the active cytotoxic payload. The term "SC209 intermediate-2" is not standard in published literature and may refer to a precursor in its synthesis. These notes focus on the biological application of the active compound, SC209.
Mechanism of Action
SC209 is a microtubule-destabilizing agent. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This interference with microtubule formation and dynamics leads to the disassembly of the mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division. The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. A notable characteristic of SC209 is its reduced potential for efflux by the P-glycoprotein 1 (P-gp) drug pump, which can be advantageous in overcoming certain mechanisms of drug resistance.[1]
Caption: Signaling pathway of SC209 leading to G2/M arrest and apoptosis.
Data Presentation
The following table summarizes the known cytotoxic activity of SC209 in Folate Receptor Alpha (FolRα)-positive cancer cell lines. This data can be used as a reference for determining appropriate concentration ranges for your experiments.
| Cell Line | Description | Incubation Time (h) | EC50 (nM) | Reference |
| Igrov1 | Human ovarian adenocarcinoma | 120 | 3.6 | [1] |
| KB | Human oral epidermoid carcinoma | 120 | 3.9 | [1] |
Experimental Protocols
General Guidelines
-
SC209 Preparation: SC209 is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C. Prepare fresh dilutions in complete cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Cell Culture: Use appropriate cell lines and maintain them in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Ensure cells are in the logarithmic growth phase for all experiments.
Protocol 1: Cell Viability Assay (MTS/MTS Assay)
This protocol determines the concentration-dependent cytotoxic effect of SC209 on a cell line of interest.
Caption: Experimental workflow for a cell viability assay.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
SC209 stock solution (e.g., 10 mM in DMSO)
-
MTS or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of SC209 in complete medium. Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest SC209 dose) and an untreated control.
-
Incubation: Incubate the plate for a desired time period (e.g., 48, 72, or 120 hours).
-
Reagent Addition: Add 20 µL of MTS or WST-1 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against the logarithm of the inhibitor concentration.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by SC209 using flow cytometry.
Caption: Experimental workflow for the Annexin V apoptosis assay.
Materials:
-
6-well plates
-
SC209
-
Annexin V-FITC Apoptosis Detection Kit
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells/well) in a 6-well plate. After overnight adherence, treat with various concentrations of SC209 for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both the culture medium (containing floating cells) and the adherent cells (detached using trypsin). Combine them and centrifuge to pellet the cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. The cell population will be differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of SC209 on cell cycle progression.
Materials:
-
6-well plates
-
SC209
-
Ice-cold PBS
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with SC209 for a relevant time period (e.g., 24 hours).
-
Cell Harvesting: Harvest cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot for Tubulin Polymerization Status
This protocol assesses whether SC209 inhibits tubulin polymerization within cells by separating soluble (monomeric) and polymerized (microtubule) tubulin fractions.
Materials:
-
Cell culture dishes
-
SC209
-
Hypotonic lysis buffer
-
RIPA buffer
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibody (e.g., anti-α-tubulin or anti-β-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Treat cells with SC209 at desired concentrations for a specified time (e.g., 12-24 hours).
-
Cell Lysis: Harvest cells and lyse them in a hypotonic buffer that preserves microtubules.
-
Fractionation: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
The supernatant contains the soluble, unpolymerized tubulin (S-fraction).
-
The pellet contains the polymerized tubulin (P-fraction).
-
-
Pellet Solubilization: Wash the pellet and then resuspend it in a strong lysis buffer like RIPA buffer.
-
Protein Quantification: Determine the protein concentration for both the S- and P-fractions.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against tubulin, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: A decrease in the tubulin signal in the polymerized (P) fraction compared to the control indicates that SC209 is acting as a microtubule-destabilizing agent.
References
Application Notes and Protocols for SC209: An Intermediate-2 Derivative for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC209 is a potent derivative of the hemiasterlin (B1673049) family of natural products, functioning as a highly effective tubulin inhibitor. It is the cytotoxic payload in the antibody-drug conjugate (ADC), STRO-002.[1][2][3][4] These application notes provide a comprehensive overview of SC209, including its mechanism of action, and detail protocols for its use in in vivo studies, primarily in the context of its ADC formulation, STRO-02.
Important Note: There is no publicly available information on the in vivo dosage and administration of SC209 intermediate-2 as a standalone agent. The following data and protocols pertain to the active cytotoxic component, SC209, with a focus on its use within the antibody-drug conjugate STRO-002, as this represents its primary application in preclinical and clinical research.
Mechanism of Action
SC209 exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division and intracellular transport. By binding to tubulin, it inhibits polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] A key advantage of SC209 is its reduced potential for drug efflux via the P-glycoprotein 1 (P-gp) drug pump, which can confer multidrug resistance.
Signaling Pathway
The primary signaling pathway affected by SC209 is the cell cycle pathway, leading to mitotic catastrophe.
Caption: Signaling pathway of SC209 leading to apoptosis.
Quantitative Data from In Vivo Studies
The following tables summarize the available quantitative data from preclinical in vivo studies of the SC209-containing ADC, STRO-002.
Table 1: Pharmacokinetics of STRO-002 in Mice
| Parameter | Value | Animal Model | Reference |
| Half-life (T1/2) | 6.4 days | SCID Beige Mice | |
| Clearance | 9.6 mL/day/kg | SCID Beige Mice |
Table 2: In Vivo Efficacy of STRO-002 in Xenograft Models
| ADC Dose | Dosing Schedule | Tumor Model | Outcome | Reference |
| 2.5 mg/kg | Single dose | Igrov1 Xenografts | Dose-dependent tumor growth inhibition | |
| 10 mg/kg | Weekly | Patient-Derived Xenografts | Inhibition of tumor growth |
Experimental Protocols
General Preparation of SC209 for In Vivo Studies
While specific formulations for standalone SC209 are not detailed in the literature, a general approach for similar cytotoxic agents involves solubilization in a biocompatible vehicle.
Materials:
-
SC209
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of SC209 in DMSO.
-
For the final formulation, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add each solvent to the SC209 stock solution sequentially, ensuring the solution is clear after each addition.
-
The final concentration should be calculated based on the desired dose and the injection volume appropriate for the animal model.
In Vivo Xenograft Tumor Model Protocol (Adapted from STRO-002 studies)
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of a cytotoxic agent in a xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID Beige, Nude)
-
Human cancer cell line (e.g., Igrov1 for ovarian cancer)
-
Matrigel (optional)
-
Calipers
-
Dosing formulation of the test article (e.g., STRO-002)
-
Vehicle control
Protocol:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Tumor Implantation:
-
Harvest and resuspend the cells in a suitable medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a predetermined size (e.g., 100-200 mm³).
-
Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
-
Animal Randomization: Once tumors reach the desired size, randomize the animals into treatment and control groups.
-
Dosing:
-
Administer the test article (e.g., STRO-002) and vehicle control according to the planned dosing schedule (e.g., single dose, weekly). The route of administration is typically intravenous (IV) for ADCs.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth in all groups.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
The primary endpoint is typically tumor growth inhibition.
-
Caption: Experimental workflow for a xenograft tumor model.
Conclusion
SC209 is a promising cytotoxic agent with a well-defined mechanism of action targeting tubulin polymerization. While in vivo studies have primarily focused on its use as a payload in the ADC STRO-002, the data from these studies provide valuable insights into its potent anti-tumor activity. The protocols outlined here offer a general framework for researchers to design and conduct their own in vivo evaluations of SC209 and similar compounds.
References
- 1. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibody-Drug Conjugates Utilizing SC209-Based Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of linker chemistries involving the potent tubulin inhibitor, SC209 (3-Aminophenyl Hemiasterlin), in the development of Antibody-Drug Conjugates (ADCs). The information presented is based on the successful preclinical development of STRO-002, a homogeneous, site-specific ADC targeting Folate Receptor Alpha (FolRα)[1].
Introduction to SC209-Based ADCs
SC209 is a synthetic derivative of the natural product hemiasterlin (B1673049), which functions as a highly potent microtubule-destabilizing agent. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis[1]. A key advantage of SC209 as an ADC payload is its reduced susceptibility to efflux by the P-glycoprotein 1 (P-gp) drug pump, a common mechanism of multidrug resistance in cancer cells[1].
This document focuses on the application of a specific linker-payload intermediate, herein referred to as SC239 , which incorporates the SC209 cytotoxin. SC239 is a cleavable linker-drug conjugate designed for stable circulation and efficient intracellular release of SC209. It consists of three key components:
-
SC209: The 3-aminophenyl hemiasterlin warhead.
-
Cleavable Linker: A cathepsin-sensitive valine-citrulline-p-aminobenzylcarbamate (val-cit-PABA) sequence, which ensures payload release within the lysosomal compartment of target cells[1].
-
Conjugation Moiety: A dibenzocyclooctyne (DBCO) group that enables site-specific conjugation to antibodies via copper-free click chemistry[1].
The resulting ADCs, such as STRO-002, are homogeneous with a precise drug-to-antibody ratio (DAR), offering improved therapeutic index and predictable pharmacological properties.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of the FolRα-targeting ADC, STRO-002, which utilizes the SC239 linker-payload.
Table 1: In Vitro Cytotoxicity of SC209 and STRO-002
| Compound/Cell Line | Target | EC50 (nmol/L) |
| SC209 | ||
| Igrov1 | FolRα-positive | 3.6 |
| KB | FolRα-positive | 3.9 |
| Multiple Cancer Cell Lines | - | 0.2 - 9.2 |
| STRO-002 | ||
| Igrov1 | FolRα-positive | Data not specified |
| Daudi | FolRα-negative | No cytotoxicity |
Table 2: Pharmacokinetics and Stability of STRO-002
| Parameter | Value | Species |
| Drug-to-Antibody Ratio (DAR) | 4 | - |
| In Vivo Half-life (T1/2) | 6.4 days | Mice |
| In Vivo Linker Stability | No change in DAR for up to 21 days | Mice |
Table 3: In Vivo Efficacy of STRO-002
| Xenograft Model | Target Expression | Outcome |
| FolRα-expressing xenografts | High | Significant tumor growth inhibition with a single dose |
| Patient-derived xenografts (PDX) | High | Significant tumor growth inhibition with a single dose |
Experimental Protocols
The following protocols are based on the methodologies described for the generation and evaluation of STRO-002.
Protocol for Site-Specific ADC Conjugation using Copper-Free Click Chemistry
This protocol describes the site-specific conjugation of the SC239 linker-payload to an antibody containing a non-natural amino acid, para-azidomethyl-L-phenylalanine (pAMF).
Materials:
-
Antibody containing pAMF residues (e.g., anti-FolRα H01)
-
SC239 (DBCO-val-cit-PABA-SC209)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Analytical instruments for ADC characterization (e.g., HPLC, Mass Spectrometry)
Procedure:
-
Antibody Preparation:
-
Express and purify the antibody with site-specifically incorporated pAMF residues.
-
Buffer exchange the antibody into PBS, pH 7.4.
-
Determine the antibody concentration using a spectrophotometer at 280 nm.
-
-
SC239 Preparation:
-
Dissolve SC239 in DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the SC239 stock solution to the antibody solution at a molar excess (e.g., 5-fold) of SC239 to the antibody.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Purification of the ADC:
-
Remove unreacted SC239 and DMSO by size-exclusion chromatography using a desalting column pre-equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the purified ADC.
-
-
Characterization of the ADC:
-
Determine the protein concentration of the purified ADC.
-
Analyze the drug-to-antibody ratio (DAR) and homogeneity of the ADC using hydrophobic interaction chromatography (HIC)-HPLC and/or mass spectrometry.
-
Protocol for In Vitro Cell Viability Assay
This protocol outlines the procedure to assess the cytotoxic activity of the SC209-based ADC on cancer cell lines.
Materials:
-
Target-positive (e.g., Igrov1) and target-negative (e.g., Daudi) cancer cell lines
-
Complete cell culture medium
-
SC209-based ADC (e.g., STRO-002)
-
Free SC209 payload and linker-payload (SC239) as controls
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence detection
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ADC, free payload, and linker-payload in complete medium.
-
Add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a negative control.
-
Incubate the plate for 72-120 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the EC50 values by fitting the dose-response curves using a suitable software.
-
Protocol for In Vivo Tumor Growth Inhibition Study
This protocol describes a xenograft mouse model to evaluate the in vivo efficacy of the SC209-based ADC.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells expressing the target antigen
-
Matrigel (optional)
-
SC209-based ADC
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject tumor cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize the mice into treatment and control groups.
-
Administer a single intravenous (IV) dose of the ADC or vehicle control.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor volume using calipers two to three times per week. (Tumor Volume = 0.5 x Length x Width²)
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Evaluate the tumor growth inhibition for the ADC-treated group compared to the vehicle control group.
-
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for an SC209-based ADC, from target binding to the induction of apoptosis.
References
Application Notes and Protocols for SC209 and SC209 Intermediate-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC209, also known as 3-Aminophenyl Hemiasterlin, is a potent cytotoxic agent that functions as a tubulin polymerization inhibitor.[1][2][3][4] As a component of antibody-drug conjugates (ADCs), SC209 is designed for targeted delivery to cancer cells, where it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] SC209 has demonstrated significant antitumor activity and is a valuable tool in the development of novel cancer therapeutics. SC209 intermediate-2 is a precursor in the chemical synthesis of SC209. This document provides detailed information on the solubility and preparation of SC209 and its intermediate for experimental use, along with protocols for key in vitro assays.
Data Presentation
SC209 Solubility
Precise quantitative solubility data for SC209 in a range of solvents is not extensively available in the public domain. However, based on available information and the nature of the compound, the following qualitative and preparatory data can be provided:
| Solvent | Solubility | Recommended Stock Concentration | Storage |
| Dimethyl Sulfoxide (DMSO) | Soluble | 10 mM | -20°C for short-term, -80°C for long-term |
| Ethanol (B145695) | Limited/Unknown | Not Recommended for primary stock | - |
| Water / PBS | Insoluble | Not Recommended for primary stock | - |
Note: It is highly recommended to perform a small-scale solubility test before preparing a large stock solution. For in vitro cellular assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
This compound Solubility
Specific solubility data for this compound is not publicly available. As a synthetic intermediate, its solubility characteristics are likely to be different from the final SC209 compound.
| Solvent | Solubility | Recommendations |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Recommended as the first-choice solvent for creating stock solutions. |
| Dichloromethane (DCM) | Likely Soluble | May be suitable for dissolution, but less common for biological assays. |
| Methanol / Ethanol | Potentially Soluble | Solubility should be determined empirically. |
| Water / PBS | Likely Insoluble | Not recommended for creating primary stock solutions. |
Protocol for Empirical Solubility Determination of this compound:
-
Weigh a small, precise amount of this compound (e.g., 1 mg).
-
Add a measured volume of the test solvent (e.g., 100 µL of DMSO) to achieve a desired starting concentration.
-
Vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particulate matter.
-
If the compound is fully dissolved, it is soluble at that concentration. You can proceed to make a larger stock or test a higher concentration.
-
If the compound is not fully dissolved, add more solvent in measured increments and repeat the process until dissolution is achieved, or the desired concentration is reached.
Experimental Protocols
Preparation of SC209 Stock Solution
Materials:
-
SC209 (3-Aminophenyl Hemiasterlin) solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Protocol:
-
Equilibrate the SC209 vial to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the required amount of SC209 powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the SC209 is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a method to determine the cytotoxic effects of SC209 on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SC209 stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) dissolution)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of SC209 in complete culture medium from the stock solution. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of SC209. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of SC209 on cell cycle progression.
Materials:
-
Cancer cell line
-
6-well plates
-
SC209 stock solution
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with SC209 at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, and collect any floating cells from the medium.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of SC209 on tubulin polymerization.
Materials:
-
Purified tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
SC209 stock solution
-
Temperature-controlled microplate reader (340 nm)
-
96-well plates
Protocol:
-
Prepare a tubulin solution in ice-cold polymerization buffer containing GTP.
-
Add various concentrations of SC209 or vehicle control (DMSO) to the wells of a 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to the wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.
-
Plot the absorbance over time to generate polymerization curves. Inhibition of polymerization will result in a lower absorbance reading compared to the control.
Visualizations
References
- 1. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with SC209
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC209, a potent 3-aminophenyl hemiasterlin (B1673049) derivative, is a microtubule-destabilizing agent that functions as a cytotoxic payload in antibody-drug conjugates (ADCs). By targeting tubulin, a critical component of the cytoskeleton, SC209 disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This interference with microtubule dynamics leads to a cell cycle arrest, primarily in the G2/M phase, and subsequently induces programmed cell death (apoptosis) in rapidly proliferating cancer cells.
These application notes provide detailed protocols for utilizing flow cytometry to quantitatively analyze the effects of SC209 on the cell cycle and apoptosis. Flow cytometry is a powerful and high-throughput technique that allows for the rapid analysis of individual cells within a population, providing valuable insights into the mechanism of action of cytotoxic agents like SC209.
Mechanism of Action: Tubulin Inhibition Leading to G2/M Arrest and Apoptosis
Tubulin inhibitors are a well-established class of anti-cancer agents. They function by interfering with the dynamic instability of microtubules, which are essential for various cellular processes, most notably mitosis.
G2/M Cell Cycle Arrest: During the M phase of the cell cycle, microtubules form the mitotic spindle, which is responsible for the accurate segregation of chromosomes into daughter cells. By inhibiting tubulin polymerization, SC209 prevents the formation of a functional mitotic spindle. This disruption activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle at the G2/M transition until all chromosomes are properly attached to the spindle. Prolonged activation of the SAC due to persistent microtubule disruption leads to a sustained G2/M arrest.
Induction of Apoptosis: If the cell is unable to resolve the mitotic arrest, it will initiate the intrinsic apoptotic pathway. This programmed cell death is characterized by a cascade of events, including the activation of caspases, which are the key executioners of apoptosis. The induction of apoptosis is a desired outcome for an anti-cancer therapeutic, as it leads to the elimination of tumor cells.
Data Presentation: Quantitative Analysis of SC209's Effects
The following tables present representative data on the effects of SC209 on a cancer cell line, as analyzed by flow cytometry. This data is illustrative and may vary depending on the cell line, experimental conditions, and exposure time.
Table 1: Cell Cycle Distribution of Cancer Cells Treated with SC209 for 24 Hours
| SC209 Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 28.7 ± 2.5 | 16.1 ± 1.8 |
| 10 | 45.8 ± 2.8 | 25.1 ± 2.2 | 29.1 ± 2.4 |
| 50 | 25.3 ± 2.1 | 15.6 ± 1.9 | 59.1 ± 3.5 |
| 100 | 12.1 ± 1.5 | 8.7 ± 1.1 | 79.2 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction in Cancer Cells Treated with SC209 for 48 Hours
| SC209 Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 94.3 ± 2.5 | 3.1 ± 0.8 | 2.6 ± 0.7 |
| 10 | 82.1 ± 3.1 | 10.2 ± 1.5 | 7.7 ± 1.2 |
| 50 | 55.7 ± 4.2 | 25.8 ± 2.8 | 18.5 ± 2.1 |
| 100 | 28.9 ± 3.8 | 40.3 ± 3.5 | 30.8 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining
This protocol describes the analysis of cell cycle distribution in cells treated with SC209 using propidium iodide (PI) staining, which stoichiometrically binds to DNA, allowing for the quantification of DNA content by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
SC209
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to be in the logarithmic growth phase at the time of treatment.
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of SC209 (e.g., 0, 10, 50, 100 nM) for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Aspirate the culture medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.
-
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate the fixed cells at -20°C for at least 2 hours. Fixed cells can be stored at this temperature for several weeks.
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to pellet them.
-
Discard the ethanol and wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptosis by staining cells with Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SC209
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, with a typical treatment duration of 48 hours for apoptosis assays.
-
Cell Harvesting: Harvest both adherent and floating cells and collect by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or follow the manufacturer's recommendations for the specific apoptosis detection kit).
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
-
Quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells.
-
Visualizations
Caption: Signaling pathway of G2/M arrest induced by SC209.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Logical relationship of apoptosis analysis quadrants.
Application Notes: Measuring Tubulin Polymerization with SC209 intermediate-2
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is essential for their cellular functions. Consequently, tubulin is a key target for the development of anticancer drugs.[2] Compounds that interfere with tubulin dynamics can be classified as either microtubule-stabilizing or -destabilizing agents.
SC209 intermediate-2 is a novel synthetic compound under investigation for its potential to modulate microtubule dynamics. These application notes provide detailed protocols for characterizing the in vitro effect of this compound on tubulin polymerization using two common methods: a turbidity-based spectrophotometric assay and a fluorescence-based assay.
Principle of the Assays
The in vitro tubulin polymerization assay is a fundamental method to identify and characterize compounds that affect microtubule dynamics. The assay relies on the principle that the polymerization of purified tubulin into microtubules can be monitored by changes in light scattering or fluorescence.
-
Turbidity-Based Assay: This method measures the increase in light scattering as tubulin monomers polymerize into microtubules. The change in absorbance, typically at 340 nm, is proportional to the mass of the microtubule polymer.[3]
-
Fluorescence-Based Assay: This technique utilizes a fluorescent reporter molecule, such as 4',6-diamidino-2-phenylindole (DAPI), which exhibits increased fluorescence upon binding to polymerized microtubules.[4] The increase in fluorescence intensity is proportional to the extent of tubulin polymerization.[4]
The polymerization process typically follows a sigmoidal curve with three phases: nucleation (lag phase), growth (polymerization phase), and a steady-state equilibrium.
Materials and Equipment
Reagents
-
Lyophilized >99% pure tubulin (e.g., from porcine brain or bovine brain)
-
This compound
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
DAPI (for fluorescence assay)
-
Paclitaxel (B517696) (positive control, microtubule stabilizer)
-
Nocodazole or Vinblastine (positive control, microtubule destabilizer)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Distilled water
Equipment
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm (for turbidity assay)
-
Temperature-controlled fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm (for fluorescence assay)
-
Pipettes and tips
-
96-well clear bottom plates (for turbidity assay)
-
96-well black opaque plates (for fluorescence assay)
-
Ice bucket
-
Microcentrifuge tubes
Experimental Protocols
Protocol 1: Turbidity-Based Tubulin Polymerization Assay
This protocol outlines the steps to measure the effect of this compound on tubulin polymerization by monitoring changes in turbidity.
1. Reagent Preparation:
-
Tubulin Stock: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice and use within one hour.
-
GTP Stock: Prepare a 100 mM stock solution of GTP in distilled water and store at -20°C.
-
This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solutions: Prepare a serial dilution of this compound (e.g., 0.1 µM to 100 µM) in General Tubulin Buffer. Also prepare working solutions for positive controls (e.g., 10 µM paclitaxel and 10 µM nocodazole). The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to avoid affecting polymerization.
2. Assay Procedure:
-
Pre-warm a 96-well clear bottom plate to 37°C.
-
On ice, prepare the tubulin polymerization mix. For a final tubulin concentration of 3 mg/mL, combine the appropriate volumes of tubulin stock, General Tubulin Buffer, and glycerol (final concentration 10%).
-
Add 10 µL of the 10x compound dilutions (this compound, controls, or vehicle) to the appropriate wells of the pre-warmed plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix containing 1 mM GTP to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
3. Data Analysis:
-
For each well, subtract the initial absorbance reading (time 0) from all subsequent readings to correct for background.
-
Plot the change in absorbance versus time for each concentration of this compound and controls.
-
Determine the maximum rate of polymerization (Vmax) and the plateau absorbance (extent of polymerization).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
This protocol describes how to measure the effect of this compound on tubulin polymerization using a fluorescent reporter.
1. Reagent Preparation:
-
Follow the same reagent preparation steps as in the turbidity-based assay.
-
When preparing the tubulin polymerization mix, add DAPI to a final concentration of 10 µM.
2. Assay Procedure:
-
Pre-warm a 96-well black opaque plate to 37°C.
-
On ice, prepare the tubulin polymerization mix with DAPI as described above.
-
Add 10 µL of the 10x compound dilutions (this compound, controls, or vehicle) to the appropriate wells.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix containing 1 mM GTP to each well.
-
Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes.
3. Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of this compound and controls.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
The quantitative data from the tubulin polymerization assays can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Tubulin Polymerization (Turbidity Assay)
| Compound | Concentration (µM) | Vmax (mOD/min) | Plateau OD (340 nm) | % Inhibition |
| Vehicle (DMSO) | - | Value | Value | 0 |
| SC209 int-2 | 0.1 | Value | Value | Value |
| SC209 int-2 | 1 | Value | Value | Value |
| SC209 int-2 | 10 | Value | Value | Value |
| SC209 int-2 | 100 | Value | Value | Value |
| Paclitaxel | 10 | Value | Value | Value |
| Nocodazole | 10 | Value | Value | Value |
Table 2: Effect of this compound on Tubulin Polymerization (Fluorescence Assay)
| Compound | Concentration (µM) | Vmax (RFU/min) | Plateau RFU | % Inhibition |
| Vehicle (DMSO) | - | Value | Value | 0 |
| SC209 int-2 | 0.1 | Value | Value | Value |
| SC209 int-2 | 1 | Value | Value | Value |
| SC209 int-2 | 10 | Value | Value | Value |
| SC209 int-2 | 100 | Value | Value | Value |
| Paclitaxel | 10 | Value | Value | Value |
| Nocodazole | 10 | Value | Value | Value |
Table 3: IC50 Values for this compound
| Assay Type | IC50 (µM) |
| Turbidity | Value |
| Fluorescence | Value |
Visualizations
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Caption: Signaling pathway of microtubule dynamics and points of intervention.
References
Troubleshooting & Optimization
SC209 Intermediate-2 ADC Technical Support Center
Welcome to the technical support center for SC209 Intermediate-2 ADC. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing our antibody-drug conjugate in their experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the stability and optimal performance of this compound ADC.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound ADC?
A1: For optimal stability, this compound ADC should be stored at 2-8°C in its original vial. Avoid repeated freeze-thaw cycles, as this can lead to aggregation and a decrease in potency.[1][2] For long-term storage, lyophilization is the preferred method. If freezing is necessary, it is recommended to flash-freeze aliquots in a buffer containing a suitable cryoprotectant.
Q2: What is the expected drug-to-antibody ratio (DAR) for this compound ADC?
A2: The average DAR for a standard batch of this compound ADC is 3.8. The DAR can be confirmed using Hydrophobic Interaction Chromatography (HIC). A detailed protocol for this analysis is provided in the "Experimental Protocols" section. The drug-to-antibody ratio is a critical quality attribute as it can affect both the efficacy and safety of the ADC.[3][4]
Q3: Is this compound ADC sensitive to light?
A3: Yes, some ADC payloads can be photosensitive. It is recommended to protect this compound ADC from light during handling and storage to prevent potential degradation of the payload, which could lead to aggregation and loss of function.[5]
Troubleshooting Guides
Issue 1: Observation of High Molecular Weight Species (Aggregates)
Q: I am observing a significant percentage of high molecular weight species (aggregates) in my this compound ADC sample by Size Exclusion Chromatography (SEC). What are the potential causes and how can I mitigate this?
A: Aggregation is a common issue with ADCs and can be caused by several factors. The presence of aggregates can impact the efficacy and safety of the ADC.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Optimization Steps |
| Improper Storage | Ensure the ADC is stored at the recommended 2-8°C. Avoid repeated freeze-thaw cycles. For long-term storage, consider lyophilization or storing in aliquots with cryoprotectant. |
| Buffer Conditions | Suboptimal buffer pH or the absence of stabilizing excipients can promote aggregation. Consider reformulating in a buffer with a pH known to be optimal for this ADC (e.g., pH 6.0-6.5) and including stabilizers like polysorbate 20. |
| High Hydrophobicity | The hydrophobic nature of the payload can drive aggregation, especially at higher DARs. While the DAR of SC209 is optimized, ensure your formulation buffers are designed to handle hydrophobic interactions. The inclusion of excipients like arginine can help reduce aggregation. |
| Mechanical Stress | Vigorous vortexing or shaking can induce aggregation. Handle the ADC solution gently by pipetting or slow inversion. |
Issue 2: Reduced Cytotoxicity in Cell-Based Assays
Q: My cell-based assays are showing lower than expected cytotoxicity for this compound ADC. What could be the reason for this?
A: Reduced potency can stem from issues with the ADC itself or the assay conditions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Optimization Steps |
| Payload Deconjugation | The linker may be unstable in the assay medium, leading to premature release of the payload before it reaches the target cells. This can be assessed by analyzing the ADC in plasma or serum over time using mass spectrometry. |
| Aggregation | Aggregates may have reduced binding affinity to the target antigen and can be cleared more rapidly, leading to lower efficacy. Analyze your sample for aggregates using SEC. |
| Target Antigen Expression | The target cell line may have low or variable expression of the target antigen for SC209. Confirm antigen expression levels using flow cytometry or western blotting. |
| Assay Incubation Time | The incubation time may be insufficient for ADC internalization, payload release, and induction of cell death. Perform a time-course experiment to determine the optimal incubation period. |
Experimental Protocols
Protocol 1: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
This protocol is for the quantitative analysis of monomers, dimers, and higher-order aggregates of this compound ADC.
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC or equivalent.
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm.
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
-
Sample Preparation:
-
Dilute the this compound ADC sample to a final concentration of 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm PVDF filter before injection.
-
-
Chromatography:
-
Inject 20 µL of the prepared sample.
-
Run the analysis for 15 minutes.
-
The monomer peak is expected to elute at approximately 8-9 minutes. High molecular weight species will elute earlier.
-
-
Data Analysis:
-
Integrate the peak areas for the aggregate and monomer peaks.
-
Calculate the percentage of aggregation as: (% Aggregation) = (Aggregate Peak Area / Total Peak Area) * 100.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the separation of different drug-loaded species of this compound ADC to determine the average DAR.
-
System Preparation:
-
HPLC System: Waters ACQUITY UPLC H-Class Bio or equivalent.
-
Column: Waters Protein-Pak Hi Res HIC, 4.6 x 100 mm, 2.5 µm.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
-
Sample Preparation:
-
Dilute the this compound ADC sample to 1 mg/mL in Mobile Phase A.
-
-
Chromatography Gradient:
-
A linear gradient from 0% to 100% Mobile Phase B over 20 minutes is typically used.
-
-
Data Analysis:
-
Integrate the peaks corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of species * DAR of species) / 100.
-
Protocol 3: Assessment of ADC Stability by Mass Spectrometry (MS)
This protocol describes a method to assess the stability of this compound ADC in plasma by monitoring changes in the ADC and the release of its payload over time.
-
System Preparation:
-
LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF) coupled to a UPLC system.
-
Immuno-capture: Protein A magnetic beads.
-
-
Sample Incubation:
-
Incubate this compound ADC in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
-
Sample Preparation for MS:
-
Capture the ADC from the plasma aliquots using Protein A magnetic beads.
-
Wash the beads to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
The sample can be analyzed intact or after reduction to separate heavy and light chains.
-
-
MS Analysis:
-
Perform LC-MS analysis on the eluted samples.
-
Monitor the mass of the intact ADC to detect any deconjugation of the payload.
-
Quantify the released payload in the supernatant if required.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the mass of the different ADC species.
-
Track the decrease in the average DAR over time as an indicator of instability.
-
Visualizations
Caption: Mechanism of action for this compound ADC targeting the HER2 receptor.
Caption: Experimental workflow for ADC stability and quality control analysis.
Caption: Troubleshooting logic for low cytotoxicity in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. mdpi.com [mdpi.com]
- 4. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. lcms.cz [lcms.cz]
Overcoming SC209 intermediate-2 resistance in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering intermediate resistance to the tubulin-targeting cytotoxin, SC209.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with SC209-resistant cell lines.
Issue 1: Cells show reduced sensitivity to SC209, but are not fully resistant.
-
Possible Cause 1: Altered Tubulin Dynamics or Expression.
-
Explanation: Resistance to tubulin-targeting agents can arise from mutations in tubulin genes or changes in the expression levels of different tubulin isotypes. These alterations can reduce the binding affinity of SC209 to its target.
-
Solution:
-
Sequence Tubulin Genes: Isolate RNA from resistant cells, reverse transcribe to cDNA, and sequence the alpha- and beta-tubulin genes to identify potential mutations.
-
Quantify Tubulin Isotype Expression: Use quantitative real-time PCR (qRT-PCR) or Western blotting to compare the expression levels of different tubulin isotypes between the sensitive parental cell line and the resistant cell line.
-
Consider Combination Therapy: If alterations in tubulin are detected, consider combining SC209 with agents that have different mechanisms of action, such as DNA damaging agents or receptor tyrosine kinase inhibitors.
-
-
-
Possible Cause 2: Increased Drug Efflux.
-
Explanation: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump SC209 out of the cell, reducing its intracellular concentration and efficacy. While SC209 is designed to have reduced potential for efflux by P-gp, intermediate resistance could be mediated by other transporters.[1]
-
Solution:
-
Measure ABC Transporter Expression: Use qRT-PCR or Western blotting to assess the expression levels of common drug transporters like P-gp, MRP1, and BCRP in both sensitive and resistant cells.
-
Functional Efflux Assay: Utilize fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-gp) in a flow cytometry-based assay to measure and compare the efflux activity between sensitive and resistant cells.
-
Co-treatment with ABC Transporter Inhibitors: Treat resistant cells with SC209 in combination with known inhibitors of ABC transporters (e.g., verapamil (B1683045) for P-gp) to see if sensitivity can be restored.
-
-
-
Possible Cause 3: Activation of Pro-Survival Signaling Pathways.
-
Explanation: Cancer cells can develop resistance by upregulating pro-survival signaling pathways that counteract the cytotoxic effects of SC209. Common pathways include the PI3K/Akt and MAPK/ERK pathways.
-
Solution:
-
Assess Pathway Activation: Perform Western blot analysis to examine the phosphorylation status of key proteins in pro-survival pathways (e.g., phospho-Akt, phospho-ERK) in the presence and absence of SC209 in both sensitive and resistant cells.
-
Utilize Pathway Inhibitors: Combine SC209 with specific inhibitors of the identified activated pathways (e.g., a PI3K inhibitor like LY294002 or an ERK inhibitor like SCH772984) to determine if this combination enhances cytotoxicity in resistant cells.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SC209?
A1: SC209 is a 3-aminophenyl hemiasterlin (B1673049) derivative that acts as a cytotoxin by targeting tubulin.[1] By interfering with microtubule dynamics, it disrupts essential cellular processes such as cell division, leading to cell cycle arrest and apoptosis.
Q2: How can I develop an SC209-resistant cell line?
A2: A common method for developing drug-resistant cell lines is through continuous exposure to gradually increasing concentrations of the drug.[2][3][4]
-
Initial Exposure: Start by treating the parental cell line with a low concentration of SC209 (e.g., the IC20).
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of SC209.
-
Characterization: Periodically assess the resistance level by determining the IC50 of the cell population compared to the parental line.
-
Clonal Selection: Once a desired level of resistance is achieved, you can isolate single-cell clones to establish a homogenous resistant cell line.
Q3: What are the common mechanisms of resistance to tubulin-targeting agents?
A3: Resistance to tubulin-targeting agents is a multifaceted issue. Some of the well-documented mechanisms include:
-
Target Alterations: Mutations in the tubulin protein that reduce drug binding affinity.
-
Drug Efflux: Increased expression of ABC transporters that pump the drug out of the cell.
-
Drug Inactivation: Metabolic modification of the drug into an inactive form.
-
Activation of Bypass Pathways: Upregulation of signaling pathways that promote cell survival and circumvent the drug's cytotoxic effects.
-
Changes in Microtubule Dynamics: Alterations in the expression of microtubule-associated proteins that affect microtubule stability.
Q4: Are there any known combination therapies that can overcome SC209 resistance?
A4: While specific combination therapies for SC209 are not extensively documented in publicly available literature, general strategies for overcoming resistance to tubulin inhibitors can be applied. Combining SC209 with inhibitors of pro-survival signaling pathways (e.g., PI3K/Akt or MAPK/ERK inhibitors) or with agents that have a different mechanism of action (e.g., PARP inhibitors in relevant cancer types) could be effective. The optimal combination will likely be cell-line and cancer-type specific.
Data Presentation
Table 1: Hypothetical IC50 Values for SC209 in Sensitive and Resistant Cell Lines
| Cell Line | SC209 IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 5 | 1 |
| SC209-IR (Intermediate-Resistant) | 50 | 10 |
| SC209-HR (High-Resistant) | 500 | 100 |
Table 2: Hypothetical Gene Expression Changes in SC209-Resistant Cells
| Gene | Fold Change in SC209-IR Cells (vs. Parental) | Fold Change in SC209-HR Cells (vs. Parental) |
| ABCB1 (MDR1) | 2.5 | 15.2 |
| TUBB3 (β-III Tubulin) | 3.1 | 8.7 |
| p-Akt (Ser473) | 4.2 | 9.5 |
| p-ERK1/2 (Thr202/Tyr204) | 1.8 | 5.3 |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of SC209 for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
-
Cell Lysis: Treat cells with SC209 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Mechanisms of SC209 action and resistance.
Caption: Troubleshooting workflow for SC209 resistance.
References
Managing off-target effects of SC209 intermediate-2
Technical Support Center: SC209
This guide is designed for researchers, scientists, and drug development professionals to help manage and troubleshoot experiments involving SC209, particularly in the context of its use in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is SC209 and what is its primary mechanism of action? | SC209, also known as 3-Aminophenyl Hemiasterlin, is a potent cytotoxic compound that functions as a tubulin inhibitor. Its primary mechanism of action is to disrupt microtubule dynamics, which are crucial for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[1][2] |
| In what research context is SC209 commonly used? | SC209 is utilized as a payload in antibody-drug conjugates (ADCs).[3][4][5] A notable example is the ADC STRO-002, where SC209 is attached to an antibody that targets a specific receptor on cancer cells, such as Folate Receptor Alpha (FolRα). |
| What are the potential on-target effects of SC209 in cellular assays? | The primary on-target effects include a decrease in cell viability and proliferation, cell cycle arrest at the G2/M phase, and induction of apoptosis. Morphological changes, such as cell rounding and detachment, are also commonly observed. |
| What are the known off-target effects associated with tubulin inhibitors like SC209? | While specific off-target effects for SC209 are not extensively documented in public sources, tubulin inhibitors as a class can have several off-target effects, including neurotoxicity, hematological toxicity (such as neutropenia and thrombocytopenia), gastrointestinal issues, and cardiotoxicity. These are more relevant in preclinical in vivo studies and clinical trials but can be investigated in vitro using specialized cell models. |
| How does SC209's interaction with efflux pumps like P-glycoprotein (P-gp) compare to other tubulin inhibitors? | SC209 has been reported to have a reduced potential for drug efflux via the P-glycoprotein 1 (P-gp) drug pump compared to other tubulin-targeting payloads. This characteristic is advantageous as P-gp overexpression is a common mechanism of multidrug resistance in cancer cells. |
Troubleshooting Guides
This section addresses specific issues that may arise during your in vitro experiments with SC209 or SC209-containing ADCs.
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
Question: We are observing significant variability in our IC50 values for our SC209-containing ADC between experiments using the same cell line. What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a common challenge in ADC in vitro potency assays. The variability can stem from several factors related to the ADC, cell culture conditions, and the assay protocol. Since SC209 is a tubulin inhibitor, it requires cells to be actively dividing to exert its maximum cytotoxic effect, making assay timing and cell health critical.
| Potential Cause | Troubleshooting Steps |
| ADC Quality and Handling | Aggregation: ADCs can be prone to aggregation, which can affect their potency. Ensure the ADC is properly formulated and stored. Before use, visually inspect the solution for precipitates. Stability: The ADC construct can degrade. Perform stability studies of your ADC in the assay medium to ensure it remains intact throughout the experiment. Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the ADC stock solution. Aliquot the ADC upon receipt. |
| Cell Culture Conditions | Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent, low passage number. High passage numbers can lead to genetic drift and altered antigen expression or sensitivity. Cell Health and Confluency: Ensure cells are healthy and in the exponential growth phase at the time of seeding. Avoid using cells that are over-confluent. |
| Assay Protocol | Incubation Time: For tubulin inhibitors, an incubation time of 72 to 96 hours is often recommended to adequately assess cytotoxicity. Cell Seeding Density: Optimize the initial cell seeding density to ensure cells are still in the exponential growth phase at the end of the assay period. |
Issue 2: High Cell Toxicity Observed at Expected Effective Concentrations
Question: We are observing higher than expected cytotoxicity, even in control cells, when using our SC209-containing ADC. What could be the cause?
Answer: High, non-specific cytotoxicity can be due to off-target effects of the payload, issues with the ADC construct, or problems with the experimental setup.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | The compound may be inhibiting other essential cellular proteins. Consider performing a selectivity screen against a panel of relevant off-targets (e.g., a kinase panel). Use the lowest effective concentration determined from your dose-response curve and consider reducing the treatment duration. |
| Free Payload in ADC Preparation | There might be an excess of unconjugated SC209 in your ADC preparation, which can cause non-specific toxicity. Ensure the purification of the ADC is thorough to remove any free payload. |
| Contamination | Check cell cultures for any signs of contamination (e.g., mycoplasma), which can affect cell health and sensitivity to cytotoxic agents. |
Data Presentation
Table 1: Summary of In Vitro Cytotoxicity Data for SC209
| Cell Line | Target Antigen | EC50 (nM) | Incubation Time (h) |
| Igrov1 | Folate Receptor α (FolRα) | 3.6 | 120 |
| KB | Folate Receptor α (FolRα) | 3.9 | 120 |
This data is provided as an example and may not be directly transferable to all experimental conditions. EC50 values should be determined empirically for each cell line and ADC construct.
Experimental Protocols
Protocol: In Vitro Cytotoxicity MTT Assay for SC209-ADC
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of an SC209-containing ADC.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium
-
SC209-ADC and unconjugated antibody control
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count Ag+ and Ag- cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of medium.
-
Include wells with medium only for blank measurements.
-
Incubate the plate overnight at 37°C with 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the SC209-ADC and the unconjugated antibody control in complete medium.
-
Add 50 µL of the diluted compounds to the respective wells. Add fresh medium to the control and blank wells.
-
Incubate for 72-96 hours at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 1-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot the percentage of cell viability against the log of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
Enhancing the therapeutic index of SC209 intermediate-2 ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with SC209 Intermediate-2 Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected cytotoxicity in our in vitro assays with this compound ADC. What are the potential causes and how can we troubleshoot this?
A1: Lower than expected in vitro cytotoxicity is a common challenge in ADC development. Several factors could be contributing to this observation. Here’s a step-by-step troubleshooting guide:
-
Confirm Target Antigen Expression: Ensure that the cancer cell lines used in your assay express the target antigen for the monoclonal antibody component of this compound.[1] Lack of or low antigen expression will result in poor ADC binding and internalization.
-
Recommendation: Validate antigen expression levels using flow cytometry or western blotting.
-
-
Assess ADC Internalization: The ADC must be internalized by the target cell to release its cytotoxic payload.[2][3]
-
Recommendation: Perform an internalization assay using a fluorescently labeled version of the this compound ADC to confirm it is being taken up by the cells.
-
-
Verify Drug-to-Antibody Ratio (DAR): An incorrect or low DAR means less cytotoxic payload is being delivered to the target cells.[]
-
Recommendation: Determine the DAR of your this compound ADC batch using methods like UV-Vis spectrophotometry, reverse-phase liquid chromatography (RPLC), or mass spectrometry.[]
-
-
Check Linker Stability and Cleavage: The linker must be stable in circulation but cleavable within the target cell to release the payload.
-
Recommendation: Conduct a linker stability assay in plasma. For cleavable linkers, ensure the appropriate intracellular conditions (e.g., lysosomal enzymes) are present to facilitate payload release.
-
-
Evaluate Payload Potency: The free cytotoxic payload of this compound should be highly potent on its own.
-
Recommendation: Test the cytotoxicity of the unconjugated payload to confirm its intrinsic activity.
-
Q2: Our in vivo studies with this compound ADC are showing significant off-target toxicity. How can we mitigate this?
A2: Off-target toxicity is a critical hurdle in ADC development and can limit the therapeutic window. Here are some strategies to address this issue:
-
Optimize the Dosage: The administered dose might be too high, leading to accumulation in healthy tissues.
-
Recommendation: Perform a dose-ranging study to determine the maximum tolerated dose (MTD) and the minimal effective dose (MED) to identify an optimal therapeutic index.
-
-
Evaluate Linker Stability: Premature cleavage of the linker in systemic circulation can release the cytotoxic payload, causing damage to healthy cells.
-
Recommendation: Assess the stability of the this compound ADC in plasma over time. If the linker is unstable, consider re-engineering with a more stable linker chemistry.
-
-
Characterize Target Expression in Normal Tissues: The target antigen for this compound may be expressed at low levels on healthy tissues, leading to on-target, off-tumor toxicity.
-
Recommendation: Use techniques like immunohistochemistry (IHC) or quantitative mass spectrometry to profile the expression of the target antigen in a panel of normal tissues.
-
-
Modify the Antibody: Engineering the antibody component can reduce off-target effects.
-
Recommendation: Consider mutations in the Fc region to reduce effector functions if not required for the mechanism of action. Humanization of the antibody can also reduce immunogenicity.
-
Q3: The Drug-to-Antibody Ratio (DAR) of our synthesized this compound ADC is inconsistent between batches. What could be causing this variability?
A3: Achieving a consistent DAR is crucial for reproducible efficacy and safety. Inconsistent DAR can stem from several factors in the conjugation process:
-
Inconsistent Reaction Conditions: Small variations in pH, temperature, reaction time, and reagent concentrations can significantly impact conjugation efficiency.
-
Recommendation: Standardize and precisely control all reaction parameters. Implement rigorous in-process controls to monitor the reaction.
-
-
Antibody Heterogeneity: The number of available conjugation sites on the antibody can vary.
-
Recommendation: Ensure a homogeneous antibody starting material. Site-specific conjugation methods can provide more precise control over the DAR compared to stochastic methods like lysine (B10760008) or cysteine conjugation.
-
-
Purity of Reagents: Impurities in the linker or payload can interfere with the conjugation reaction.
-
Recommendation: Use highly purified reagents and perform quality control checks on all starting materials.
-
Experimental Protocols & Data
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry
This method is suitable when the antibody and the cytotoxic payload have distinct absorbance maxima.
Materials:
-
This compound ADC sample
-
Phosphate-buffered saline (PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the this compound ADC solution at 280 nm and the wavelength of maximum absorbance for the payload.
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is calculated as the molar ratio of the payload to the antibody.
Data Presentation:
| Batch Number | A280 | A_payload (λ_max) | Antibody Conc. (µM) | Payload Conc. (µM) | Calculated DAR |
| SC209-001 | 0.85 | 0.12 | 5.67 | 22.68 | 4.0 |
| SC209-002 | 0.88 | 0.11 | 5.87 | 22.00 | 3.7 |
| SC209-003 | 0.82 | 0.13 | 5.47 | 26.00 | 4.7 |
Protocol 2: In Vitro Cytotoxicity Assay
This protocol determines the potency (IC50) of the this compound ADC on target and non-target cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
Unconjugated antibody and free payload (for controls)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free payload.
-
Treat the cells with the different concentrations and incubate for a predetermined period (e.g., 72-96 hours).
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 values.
Data Presentation:
| Compound | Cell Line (Antigen Status) | IC50 (nM) |
| This compound ADC | Target-Positive | 1.5 |
| This compound ADC | Target-Negative | > 1000 |
| Unconjugated Antibody | Target-Positive | No effect |
| Free Payload | Target-Positive | 0.1 |
Visualizations
Mechanism of Action of this compound ADC
Caption: General mechanism of action for an antibody-drug conjugate.
Troubleshooting Workflow for Low In Vitro Cytotoxicity
Caption: A logical workflow for troubleshooting low cytotoxicity of ADCs.
References
- 1. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 2. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SC209 Intermediate-2 Aggregation and Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation and solubility challenges with SC209 Intermediate-2. The following troubleshooting guides and frequently asked questions (FAQs) address common issues observed during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the aggregation of this compound?
A1: Aggregation of this compound is typically influenced by a combination of intrinsic molecular properties and extrinsic environmental factors. Key contributors include:
-
High Concentration: At elevated concentrations, the probability of intermolecular interactions that lead to aggregation significantly increases.
-
Suboptimal Solvent Conditions: The choice of solvent and its properties, such as polarity and pH, can greatly affect the solubility and stability of the intermediate.
-
Temperature Fluctuations: Exposure to extreme temperatures or rapid temperature changes can promote aggregation.
-
Presence of Impurities: Contaminants from the synthesis or purification process can act as nucleation sites for aggregation.
-
Mechanical Stress: Vigorous agitation or shear stress during handling and processing can sometimes induce aggregation.
Q2: How can I visually identify aggregation of this compound in my solution?
A2: Visual indicators of aggregation can range from subtle to obvious. Look for the following signs:
-
Turbidity or Cloudiness: A noticeable haziness in a solution that was previously clear.
-
Precipitation: The formation of solid particles that may settle at the bottom of the container.
-
Film Formation: A thin layer of material appearing on the surface of the solution or adhering to the container walls.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon standing at room temperature.
-
Question: My solution of this compound in a standard organic solvent appears clear initially but forms a precipitate after a few hours at room temperature. What is the likely cause and how can I resolve this?
-
Answer: This issue often points to either supersaturation or temperature-dependent solubility.
-
Troubleshooting Steps:
-
Reduce Concentration: Your working concentration may be above the solubility limit of this compound in the chosen solvent at room temperature. Try preparing a more dilute solution.
-
Solvent Optimization: The current solvent may not be optimal. Experiment with a co-solvent system to improve solubility. See the table below for a comparison of solvent systems.
-
Temperature Control: If the compound was dissolved at a higher temperature, it might be precipitating as it cools. Consider storing the solution at a slightly elevated temperature if the stability of the compound allows.
-
-
Issue 2: Inconsistent results in biological assays using this compound.
-
Question: I am observing high variability in my experimental results. Could aggregation of this compound be the cause?
-
Answer: Yes, aggregation can lead to inconsistent and unreliable results in biological assays by altering the effective concentration of the active monomeric species.
-
Troubleshooting Steps:
-
Verify Monomeric State: Before each experiment, confirm that your stock solution is free of aggregates. This can be done using techniques like Dynamic Light Scattering (DLS).
-
In-Assay Solubility: The conditions of your assay buffer (e.g., pH, ionic strength) may be promoting aggregation. Test the solubility of this compound under the exact assay conditions.
-
Use of Surfactants: Consider the addition of a low concentration of a non-ionic surfactant (e.g., Tween-20) to your assay buffer to help maintain solubility, if compatible with your experimental setup.
-
-
Data and Protocols
Table 1: Effect of Solvent System on this compound Solubility
| Solvent System (v/v) | This compound Solubility (mg/mL) at 25°C | Observations |
| 100% Ethanol | 5.2 | Clear solution, stable for >24 hours |
| 100% DMSO | 15.8 | Clear solution, stable for >48 hours |
| 50% Ethanol / 50% Water | 1.5 | Precipitates within 4 hours |
| 10% DMSO / 90% PBS (pH 7.4) | 0.8 | Forms a fine suspension immediately |
Experimental Protocol: Quantification of Aggregation using Dynamic Light Scattering (DLS)
This protocol outlines the steps to assess the aggregation state of this compound in solution.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Filter the solution through a 0.22 µm syringe filter into a clean cuvette to remove any dust or external particulates.
-
-
Instrument Setup:
-
Set the DLS instrument to the appropriate temperature for your experiment.
-
Allow the instrument to equilibrate for at least 15 minutes.
-
-
Data Acquisition:
-
Place the cuvette in the instrument.
-
Perform a series of measurements to determine the particle size distribution.
-
-
Data Analysis:
-
Analyze the resulting size distribution plot. A monomodal peak at a small hydrodynamic radius is indicative of a non-aggregated, monomeric species. The presence of larger peaks suggests the formation of soluble aggregates.
-
Visual Guides
Caption: Experimental workflow for detecting this compound aggregation.
Caption: Decision tree for troubleshooting this compound aggregation issues.
Technical Support Center: Purity Analysis of 3-Aminophenyl Hemiasterlin (SC209)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminophenyl Hemiasterlin (SC209). The information provided is designed to address common challenges encountered during the purity analysis of this potent cytotoxic agent.
Frequently Asked Questions (FAQs)
Q1: What is 3-Aminophenyl Hemiasterlin and what are its key chemical features relevant to purity analysis?
3-Aminophenyl Hemiasterlin, also known as SC209, is a synthetic analog of the natural marine product Hemiasterlin. It is a highly potent microtubule-targeting agent used as a cytotoxic payload in antibody-drug conjugates (ADCs), such as STRO-002.[1][2][3][4][5] Its complex chemical structure, containing multiple chiral centers and a reactive aminophenyl group, presents unique challenges for purity analysis. Key features to consider are its potential for isomerization, oxidation of the amino group, and formation of diastereomers during synthesis.
Q2: What are the most common methods for purity analysis of 3-Aminophenyl Hemiasterlin?
The most common and effective method for purity analysis of 3-Aminophenyl Hemiasterlin is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) coupled with a UV or Mass Spectrometry (MS) detector. This technique allows for the separation of the main compound from its impurities based on their polarity. For comprehensive analysis, especially for identifying unknown impurities, LC-MS is highly recommended.
Q3: What are the potential impurities I should be aware of during the analysis?
While specific impurities are highly dependent on the synthetic route, potential impurities for 3-Aminophenyl Hemiasterlin could include:
-
Starting material carryover: Unreacted precursors from the chemical synthesis.
-
Diastereomers: Due to the multiple chiral centers, formation of incorrect stereoisomers is possible.
-
Oxidation products: The aminophenyl group is susceptible to oxidation, leading to colored impurities.
-
Hydrolysis products: Degradation of amide bonds within the molecule can occur under certain pH and temperature conditions.
-
Byproducts from side reactions: Incomplete reactions or side reactions during synthesis can generate structurally related impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of 3-Aminophenyl Hemiasterlin.
Issue 1: Poor Peak Shape (Peak Tailing)
Symptoms: The chromatographic peak for 3-Aminophenyl Hemiasterlin is asymmetrical, with a tail extending from the back of the peak.
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanols: The basic amine group on the phenyl ring can interact with residual acidic silanol (B1196071) groups on the silica-based column packing. | - Use a high-purity, end-capped C18 column. - Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (0.1% v/v). - Operate the mobile phase at a lower pH (e.g., pH 3-4) to protonate the amine and reduce its interaction with silanols. |
| Column Overload: Injecting too much sample can saturate the column. | - Reduce the injection volume or the sample concentration. |
| Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. | - Use tubing with a smaller internal diameter (e.g., 0.125 mm) and keep the length to a minimum. |
| Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of the analyte can lead to inconsistent ionization and peak tailing. | - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
Issue 2: Low Sensitivity or No Peak Detected
Symptoms: The peak for 3-Aminophenyl Hemiasterlin is very small or not visible at all.
Potential Causes & Solutions:
| Cause | Solution |
| Incorrect Wavelength Selection: The UV detector is not set to the optimal wavelength for detecting 3-Aminophenyl Hemiasterlin. | - Determine the UV absorbance maximum (λmax) of the compound using a UV-Vis spectrophotometer and set the detector to this wavelength. |
| Sample Degradation: The compound may be unstable in the chosen sample solvent or under the storage conditions. | - Prepare fresh samples immediately before analysis. - Store stock solutions at low temperatures (e.g., -20°C) and protected from light. - Investigate the stability of the analyte in different solvents. |
| Low Sample Concentration: The amount of analyte injected is below the detection limit of the instrument. | - Increase the sample concentration. - Increase the injection volume (while being mindful of potential overload). |
| Detector Malfunction: The detector lamp may be failing or there might be an issue with the detector electronics. | - Check the detector lamp's usage hours and replace if necessary. - Run a system diagnostic test. |
Issue 3: Ghost Peaks or Spurious Peaks
Symptoms: Unexpected peaks appear in the chromatogram, especially in blank runs.
Potential Causes & Solutions:
| Cause | Solution |
| Contaminated Mobile Phase or Solvents: Impurities in the solvents used for the mobile phase or sample preparation. | - Use high-purity, HPLC-grade solvents. - Filter all mobile phases before use. - Prepare fresh mobile phase daily. |
| Carryover from Previous Injections: Residual sample from a previous run is eluted in the current run. | - Implement a robust needle wash protocol in the autosampler. - Run a blank injection with a strong solvent (e.g., 100% acetonitrile) to flush the system. |
| Sample Degradation in the Autosampler: The sample is degrading while waiting in the autosampler. | - Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). - Limit the time samples are stored in the autosampler before injection. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Purity Analysis
This protocol provides a starting point for developing a stability-indicating RP-HPLC method for 3-Aminophenyl Hemiasterlin.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the determined λmax)
3. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
4. Sample Preparation:
-
Accurately weigh and dissolve the 3-Aminophenyl Hemiasterlin sample in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Calculate the purity of the main peak as an area percentage relative to the total area of all peaks in the chromatogram.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and ensuring the analytical method is "stability-indicating".
1. Prepare Stock Solution:
-
Prepare a stock solution of 3-Aminophenyl Hemiasterlin at a concentration of 1 mg/mL in a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all stressed samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze using the stability-indicating HPLC method described in Protocol 1.
-
Analyze an unstressed control sample for comparison.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample to identify any new peaks corresponding to degradation products.
-
Ensure that the main peak is well-resolved from all degradation peaks.
Data Presentation
Table 1: Typical HPLC Method Parameters for Purity Analysis of 3-Aminophenyl Hemiasterlin
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 30 minutes |
Table 2: Summary of Forced Degradation Study Results (Example)
| Stress Condition | % Degradation | Number of Degradation Peaks | Resolution (Main Peak vs. Closest Impurity) |
| Acid (0.1 M HCl, 60°C, 24h) | 15.2% | 3 | > 2.0 |
| Base (0.1 M NaOH, RT, 2h) | 25.8% | 4 | > 2.0 |
| Oxidative (3% H₂O₂, RT, 24h) | 8.5% | 2 | > 2.0 |
| Thermal (80°C, 48h) | 5.1% | 1 | > 2.0 |
| Photolytic (UV 254nm, 24h) | 2.3% | 1 | > 2.0 |
Visualizations
Caption: Troubleshooting workflow for common HPLC purity analysis issues.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sutrobio.com [sutrobio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Delivery of SC209 Intermediate-2 to Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing SC209 intermediate-2 in the development of targeted cancer therapies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions related to the delivery and efficacy of this compound, particularly in the context of an Antibody-Drug Conjugate (ADC).
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Low Cytotoxicity of ADC Despite High Antigen Expression | 1. Inefficient ADC Internalization: The antibody may bind to the antigen but not be efficiently taken into the cell. 2. Poor Linker Cleavage: The linker connecting this compound to the antibody may not be efficiently cleaved in the lysosome. 3. Drug Efflux: The released payload (SC209) may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp). 4. Alterations in Tubulin: Mutations in tubulin or changes in tubulin isotype expression can reduce the binding affinity of SC209. | 1. Assess Internalization: Use fluorescently labeled ADC and microscopy or flow cytometry to confirm cellular uptake. 2. Verify Linker Cleavage: Perform in vitro cleavage assays using lysosomal extracts or specific enzymes (e.g., Cathepsin B for Val-Cit linkers). Quantify released payload via LC-MS/MS. 3. Evaluate Efflux Pump Activity: Use efflux pump inhibitors (e.g., Verapamil) in combination with the ADC. A restored cytotoxic effect suggests efflux pump involvement.[1] 4. Sequence Tubulin Genes: Identify potential mutations in resistant cell lines. Analyze tubulin isotype expression via western blot. |
| High Off-Target Toxicity in In Vivo Models | 1. Premature Linker Cleavage: The linker may be unstable in circulation, leading to systemic release of the cytotoxic payload. 2. High Drug-to-Antibody Ratio (DAR): A high DAR can lead to faster clearance and increased uptake by non-target tissues like the liver.[2][3] | 1. Perform Plasma Stability Assay: Incubate the ADC in plasma and measure the release of free payload over time using LC-MS/MS. 2. Optimize DAR: Synthesize ADCs with varying DARs (e.g., 2, 4, 8) and evaluate their pharmacokinetic profiles and toxicity in vivo. A lower DAR may improve the therapeutic window. |
| Inconsistent Results in Bystander Killing Assays | 1. Variability in Co-culture Conditions: Inconsistent cell seeding ratios or densities can affect results. 2. Inefficient Payload Release/Diffusion: The released payload may not be sufficiently membrane-permeable to affect neighboring cells. 3. Degradation of Soluble Factors: In conditioned media transfer assays, the active payload may degrade before reaching the bystander cells. | 1. Standardize Co-culture Setup: Ensure consistent cell ratios and densities. Use automated cell counters for accuracy.[4] 2. Confirm Payload Permeability: Assess the lipophilicity and membrane permeability of the free SC209 payload. 3. Use Fresh Conditioned Media: Use conditioned media immediately after harvesting or store at -80°C in aliquots to minimize degradation.[4] |
| Low Drug-to-Antibody Ratio (DAR) During Conjugation | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can reduce conjugation efficiency. 2. Impure Antibody or Linker-Payload: Contaminants can interfere with the conjugation reaction. 3. Poor Solubility of Linker-Payload: Hydrophobic payloads may not be fully soluble in aqueous buffers. | 1. Optimize Conjugation Parameters: Systematically vary pH, temperature, and incubation time to find the optimal conditions for your specific antibody and linker chemistry. 2. Ensure Reagent Purity: Use highly purified antibody (>95%) and linker-payload. 3. Use Co-solvents: Introduce a small amount of an organic co-solvent like DMSO to improve the solubility of the linker-payload, being careful not to denature the antibody. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for SC209, the ADC STRO-002 (which utilizes SC209 as its payload), and relevant comparative data for ADC linkers and other tubulin inhibitors.
Table 1: In Vitro Cytotoxicity of SC209 and STRO-002
| Compound | Cell Line | Cancer Type | EC50 (nM) | Reference(s) |
| SC209 | Igrov1 | Ovarian | 3.6 | |
| KB | Cervical | 3.9 | ||
| STRO-002 | Igrov1 | Ovarian | ~0.3 | |
| KB | Cervical | ~0.3 | ||
| OV90 | Ovarian | 1.2 | ||
| OVCAR3 | Ovarian | 0.9 | ||
| A549 (FolRα-) | Lung | >100 |
Table 2: Preclinical Characteristics of STRO-002
| Parameter | Value | Reference(s) |
| Target Antigen | Folate Receptor Alpha (FolRα) | |
| Payload | SC209 (3-Aminophenyl Hemiasterlin) | |
| Linker Type | Cathepsin-cleavable (Val-Cit) | |
| Drug-to-Antibody Ratio (DAR) | 4 (Homogeneous) | |
| In Vivo Half-life (mice) | 6.4 days | |
| In Vivo Stability (mice) | No change in DAR for up to 21 days |
Table 3: Comparative Plasma Stability of Cleavable ADC Linkers
| Linker Type | Cleavage Mechanism | Plasma Half-life | Reference(s) |
| Hydrazone | Acid-labile (pH) | Variable, can be low | |
| Disulfide | Reduction (Glutathione) | Generally moderate | |
| Peptide (e.g., Val-Cit) | Protease (e.g., Cathepsin B) | Generally high (e.g., ~6-9 days) | |
| β-Glucuronide | β-Glucuronidase | High |
Table 4: Impact of Drug-to-Antibody Ratio (DAR) on ADC Pharmacokinetics
| DAR | Clearance Rate | Liver Accumulation (%ID/g) | Efficacy | Reference(s) |
| ~2-6 | Comparable/Low | 7-10 | Optimal | |
| ~9-10 | Rapid | 24-28 | Decreased |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the optimization of this compound delivery.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify premature payload release in plasma.
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Protein A magnetic beads
-
LC-MS/MS system
Methodology:
-
Incubate the ADC (e.g., 100 µg/mL) in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).
-
For analysis of intact ADC and DAR, purify the ADC from the plasma using protein A magnetic beads.
-
Analyze the purified ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.
-
To quantify the released free payload, precipitate plasma proteins from the aliquots using a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.
Protocol 2: Cathepsin B-Mediated Linker Cleavage Assay
Objective: To determine the kinetics of payload release from a Val-Cit linker by Cathepsin B.
Materials:
-
ADC with a Val-Cit linker
-
Recombinant human Cathepsin B
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
LC-MS/MS system
Methodology:
-
Activate Cathepsin B according to the manufacturer's instructions.
-
Incubate the ADC with activated Cathepsin B in the assay buffer at 37°C.
-
Collect samples at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding a protease inhibitor or by heat inactivation.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload at each time point.
-
Plot the concentration of the released payload versus time to determine the cleavage kinetics.
Protocol 3: Cellular Uptake and Internalization Assay
Objective: To visualize and quantify the internalization of the ADC into target cells.
Materials:
-
Fluorescently labeled ADC
-
Antigen-positive and antigen-negative cell lines
-
Flow cytometer or fluorescence microscope
-
Trypsin
-
PBS
Methodology:
-
Seed antigen-positive and antigen-negative cells in appropriate culture vessels.
-
Incubate the cells with the fluorescently labeled ADC at 37°C for various time points.
-
For Flow Cytometry:
-
Wash the cells with cold PBS to remove unbound ADC.
-
Harvest the cells using trypsin and resuspend in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
-
For Fluorescence Microscopy:
-
Wash the cells with PBS.
-
Fix the cells with paraformaldehyde.
-
Mount the cells on microscope slides and visualize the intracellular fluorescence.
-
Visualizations
ADC Mechanism of Action
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate SC209-related cytotoxicity in normal cells during pre-clinical research.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with SC209.
Issue 1: High Cytotoxicity Observed in Normal/Control Cell Lines
If you are observing significant cytotoxicity in your non-cancerous cell lines, consider the following troubleshooting steps:
-
Possible Cause: The concentration of free SC209 is too high.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: It is crucial to determine the half-maximal inhibitory concentration (IC50) for both your target cancer cell line and a relevant normal cell line. This will help establish a therapeutic window where cancer cells are sensitive to SC209, while normal cells are less affected.
-
Reduce Incubation Time: Shorter exposure times to SC209 may be sufficient to induce apoptosis in rapidly dividing cancer cells while minimizing the impact on slower-dividing normal cells.
-
Cell Line Sensitivity: The sensitivity to tubulin inhibitors can vary among different normal cell lines. If feasible for your research question, consider using a normal cell line known to be more resistant to microtubule-targeting agents.
-
-
-
Possible Cause: Off-target effects of the ADC delivery system.
-
Troubleshooting Steps:
-
Antibody Specificity: Ensure the antibody used in your ADC construct has high specificity for the target antigen on the cancer cells and minimal binding to normal cells.
-
Linker Stability: The linker connecting SC209 to the antibody should be stable in circulation to prevent premature release of the cytotoxic payload, which can lead to systemic toxicity.[1]
-
-
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Variability in your experimental results can be addressed by standardizing your protocols:
-
Possible Cause: Inconsistent experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well of your assay plates.
-
Fresh Reagent Preparation: Always use freshly prepared dilutions of SC209 and other assay reagents.
-
Consistent Incubation Times: Adhere strictly to the planned incubation times for drug treatment and assay development.
-
-
Frequently Asked Questions (FAQs)
Q1: What is SC209 and what is its mechanism of action?
A1: SC209, also known as 3-Aminophenyl Hemiasterlin (B1673049), is a potent cytotoxic agent that targets tubulin.[2][3] It is a derivative of hemiasterlin, a natural tripeptide.[4] SC209 functions by inhibiting tubulin polymerization, which disrupts the formation and function of microtubules.[5] Microtubules are essential for various cellular processes, most critically for forming the mitotic spindle during cell division. By disrupting microtubule dynamics, SC209 leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).
Q2: What is "SC209 intermediate-2"?
A2: The term "this compound" does not correspond to a publicly documented metabolite or derivative of SC209 in the current scientific literature. It may refer to an internal designation for a specific precursor, metabolite, or analog within a particular research or development program. Without further context, specific guidance on this molecule cannot be provided. We recommend consulting your internal documentation or project lead for more information.
Q3: Why does SC209 exhibit cytotoxicity in normal cells?
A3: While cancer cells are generally more susceptible to tubulin inhibitors due to their high proliferation rates, normal cells also rely on microtubule dynamics for essential functions. These functions include cell division, intracellular transport, and maintenance of cell shape. Therefore, at certain concentrations, SC209 can also affect these processes in healthy cells, leading to off-target cytotoxicity.
Q4: How can Antibody-Drug Conjugates (ADCs) help mitigate SC209's cytotoxicity in normal cells?
A4: Antibody-Drug Conjugates are a targeted therapy designed to deliver potent cytotoxic agents like SC209 directly to cancer cells while minimizing exposure to healthy tissues. This is achieved by attaching SC209 (the "payload") to a monoclonal antibody that specifically recognizes an antigen overexpressed on the surface of cancer cells. The ADC binds to the cancer cell, is internalized, and only then releases SC209, leading to a localized cytotoxic effect. This targeted delivery is a key strategy for reducing the systemic toxicity associated with potent chemotherapeutic agents.
Q5: Are there other strategies to reduce the off-target effects of tubulin-targeting agents like SC209?
A5: Yes, several strategies are being explored to minimize the side effects of tubulin inhibitors:
-
Combination Therapies: Combining a tubulin inhibitor with another anti-cancer agent that has a different mechanism of action may allow for lower, less toxic doses of each drug to be used.
-
Novel Delivery Systems: Besides ADCs, nanoparticle-based delivery systems are being investigated to improve the targeted delivery of tubulin inhibitors to tumors.
-
Development of Novel Agents: Research is ongoing to develop new tubulin-targeting agents with a better therapeutic index, meaning they are more toxic to cancer cells than to normal cells.
Data Presentation
Table 1: Example Cytotoxicity Data for SC209
This table provides a template for presenting IC50 values for SC209 in different cell lines. Researchers should experimentally determine these values for their specific cell lines of interest.
| Cell Line | Cell Type | SC209 IC50 (nM) |
| Cancer Cell Line A | (e.g., Ovarian Cancer) | Experimentally Determined Value |
| Cancer Cell Line B | (e.g., Breast Cancer) | Experimentally Determined Value |
| Normal Cell Line 1 | (e.g., Human Dermal Fibroblasts) | Experimentally Determined Value |
| Normal Cell Line 2 | (e.g., Human Umbilical Vein Endothelial Cells) | Experimentally Determined Value |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for a standard MTT assay to determine the cytotoxic effects of SC209.
-
Cell Seeding:
-
Culture your cancer and normal cell lines to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of SC209 in culture medium. It is recommended to use a 10-point dilution series to generate a comprehensive dose-response curve.
-
Remove the old medium from the wells and add 100 µL of the SC209 dilutions to the respective wells.
-
Include wells with a vehicle control (e.g., DMSO in medium) and wells with medium only (background control).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the SC209 concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of SC209 leading to apoptosis.
Caption: Targeted delivery of SC209 via an Antibody-Drug Conjugate (ADC).
Caption: Troubleshooting workflow for mitigating normal cell cytotoxicity.
References
- 1. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxic peptides hemiasterlin, hemiasterlin A and hemiasterlin B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to SC209 intermediate-2 and Other Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tubulin inhibitor SC209 intermediate-2 (3-Aminophenyl Hemiasterlin) with other well-established tubulin-targeting agents. By presenting supporting experimental data, detailed methodologies, and visual representations of key cellular processes, this document aims to inform research and drug development efforts in the field of oncology.
Overview of Tubulin Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular functions such as cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability is a key target for a class of anti-cancer agents known as tubulin inhibitors. These inhibitors disrupt microtubule function, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis. They are broadly classified into two main categories: microtubule-stabilizing and microtubule-destabilizing agents.
This compound (3-Aminophenyl Hemiasterlin) is a potent synthetic analog of the natural product hemiasterlin. It functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization. A notable characteristic of SC209 is its reduced susceptibility to efflux by P-glycoprotein (P-gp), a common mechanism of multidrug resistance in cancer cells[1].
This guide compares this compound with three classical tubulin inhibitors:
-
Paclitaxel (B517696): A microtubule-stabilizing agent that promotes the assembly of tubulin into hyperstable, nonfunctional microtubules.
-
Colchicine: A microtubule-destabilizing agent that binds to the colchicine-binding site on β-tubulin, preventing its polymerization.
-
Vinblastine: A vinca (B1221190) alkaloid that acts as a microtubule-destabilizing agent by binding to the vinca domain of tubulin.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for this compound and other tubulin inhibitors. It is important to note that IC50 and EC50 values can vary between studies due to different experimental conditions, cell lines, and assay methods.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Mechanism of Action | Binding Site |
| This compound | Potent inhibitor (similar to MMAE) | Destabilizer | Vinca Domain |
| Paclitaxel | - (Promoter of polymerization) | Stabilizer | Taxol Site |
| Colchicine | 1.2 - 10.6[2][3] | Destabilizer | Colchicine Site |
| Vinblastine | 0.43 - 32[4][5] | Destabilizer | Vinca Domain |
Table 2: Cytotoxicity (EC50/IC50) in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | EC50/IC50 (nM) |
| This compound | Igrov1 | Ovarian Cancer | 3.6 |
| KB | Cervical Cancer | 3.9 | |
| Paclitaxel | SK-BR-3 | Breast Cancer | ~5 |
| MDA-MB-231 | Breast Cancer | 2.4 - 300 | |
| A549 | Lung Cancer | ~20 | |
| Colchicine | BT-12 | Atypical Teratoid/Rhabdoid Tumor | 16 |
| BT-16 | Atypical Teratoid/Rhabdoid Tumor | 56 | |
| HCT-116 | Colon Cancer | ~7000 | |
| Vinblastine | A2780 | Ovarian Cancer | 3.92 - 5.39 |
| MCF7 | Breast Cancer | 1.72 - 3.13 | |
| HeLa | Cervical Cancer | Varies |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase, while stabilizers will enhance it.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP. Prepare serial dilutions of the test compounds (SC209, colchicine, vinblastine) and paclitaxel as a control for stabilization.
-
Reaction Initiation: In a 96-well plate, add the test compounds to the wells. To initiate polymerization, add the cold tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in a temperature-controlled spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes).
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the rate of polymerization (Vmax) and the maximum polymer mass (Amax). For inhibitors, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of tubulin inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the tubulin inhibitors for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the EC50 or IC50 value by plotting cell viability against the logarithm of the compound concentration.
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the effects of tubulin inhibitors on the microtubule network within cells.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the desired concentrations of tubulin inhibitors for an appropriate time.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde or methanol) to preserve cellular structures. Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining:
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody: Incubate the cells with a primary antibody specific for α-tubulin or β-tubulin.
-
Secondary Antibody: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
-
Counterstaining and Mounting: Stain the cell nuclei with a DNA dye (e.g., DAPI). Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Acquire images of the microtubule network and nuclei. Cells treated with destabilizing agents like SC209 will show a diffuse, depolymerized microtubule network, while cells treated with stabilizing agents like paclitaxel will exhibit dense bundles of microtubules.
Visualizing Cellular Effects and Workflows
The following diagrams illustrate the signaling pathway affected by tubulin inhibitors and a typical experimental workflow for their comparison.
Caption: Signaling pathway of tubulin inhibitors.
Caption: Experimental workflow for comparing tubulin inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of ADC Payloads: SC209 (Hemiasterlin Derivative) vs. MMAE (Auristatin Derivative)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two potent cytotoxic payloads used in Antibody-Drug Conjugates (ADCs): SC209, a novel hemiasterlin (B1673049) derivative, and Monomethyl Auristatin E (MMAE), a well-established auristatin derivative. This analysis is based on preclinical data to inform payload selection in ADC development.
Introduction to the Payloads
Monomethyl Auristatin E (MMAE) is a synthetic analog of the natural product dolastatin 10.[1] It is a highly potent anti-mitotic agent that has been successfully incorporated into several FDA-approved ADCs, including brentuximab vedotin (Adcetris®), polatuzumab vedotin (Polivy®), and enfortumab vedotin (Padcev®).[2][3] MMAE functions by inhibiting tubulin polymerization, which leads to G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][4]
SC209 is a novel 3-aminophenyl hemiasterlin derivative developed as a cytotoxic payload for ADCs. Similar to MMAE, SC209 exerts its cytotoxic effect by inhibiting tubulin polymerization. It is the payload utilized in the clinical-stage ADC, luveltamab tazevibulin (STRO-002), which targets Folate Receptor Alpha (FolRα). A key differentiating feature of SC209 is its reported reduced potential for efflux by the P-glycoprotein 1 (P-gp) drug pump, a common mechanism of multidrug resistance in cancer.
Mechanism of Action: Tubulin Inhibition
Both MMAE and SC209 share a common mechanism of action, targeting the microtubule network essential for cell division. Despite belonging to different chemical classes (auristatin vs. hemiasterlin), both payloads bind to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. The general mechanism for such tubulin-inhibiting ADCs is depicted below.
Comparative Efficacy Data
While no direct head-to-head studies comparing the efficacy of ADCs containing SC209 and MMAE against the same antigen have been published, this section presents key preclinical data for each payload to facilitate a comparative assessment.
In Vitro Cytotoxicity
The potency of an ADC is typically first assessed through in vitro cytotoxicity assays, which determine the concentration of the ADC required to kill 50% of targeted cancer cells (IC50).
Table 1: In Vitro Cytotoxicity of STRO-002 (SC209 Payload) Data from a study on the FolRα-targeting ADC, STRO-002, which has a drug-to-antibody ratio (DAR) of 4.
| Cell Line | Target Antigen | IC50 (pM) |
| Igrov1 | FolRα-positive | 30 |
| OVSAHO | FolRα-positive | 100 |
| A549 | FolRα-negative | No killing observed |
Table 2: Representative In Vitro Cytotoxicity of MMAE-based ADCs Data compiled from various sources for ADCs with cleavable linkers.
| ADC Target | Cell Line | IC50 (pM) | Reference |
| CD30 | Karpas 299 | ~100 | |
| HER2 | N87 | ~200 | |
| CD79b | DHL4 | ~300 |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines, antibodies, linkers, DAR, and experimental conditions.
P-glycoprotein (P-gp) Efflux Potential
A significant finding from preclinical studies is the differential susceptibility of SC209 and MMAE to the P-gp efflux pump. P-gp is a transmembrane protein that can actively transport a wide range of cytotoxic agents out of cancer cells, conferring multidrug resistance.
A study directly compared the cytotoxic activity of free SC209, MMAE, and DM4 on a P-gp-overexpressing cell line (MES-SA/MX2) with and without a P-gp inhibitor (GF120918). The fold change in EC50 (a measure of potency) upon P-gp inhibition indicates the degree to which a compound is a P-gp substrate.
Table 3: Comparison of P-gp Efflux Substrate Potential
| Payload | EC50 Fold Change (+/- P-gp Inhibitor) | Interpretation |
| SC209 | 1.7 | Weak P-gp Substrate |
| MMAE | 20.2 | Strong P-gp Substrate |
| DM4 | 14.9 | Strong P-gp Substrate |
These results suggest that SC209 is significantly less susceptible to P-gp-mediated efflux than MMAE, which may translate to improved efficacy in tumors that have developed multidrug resistance via P-gp upregulation.
In Vivo Xenograft Efficacy
The anti-tumor activity of ADCs is ultimately evaluated in vivo using animal models, typically xenografts where human tumor cells are implanted in immunocompromised mice.
Table 4: In Vivo Efficacy of STRO-002 (SC209 Payload) in Ovarian Cancer Xenograft Model
| Model | Treatment (Single Dose) | Tumor Growth Inhibition (%) | Outcome |
| Igrov1 | STRO-002 (3 mg/kg) | >90% | Significant tumor regression |
| Igrov1 | STRO-002 (10 mg/kg) | 100% | Complete tumor regression |
Table 5: Representative In Vivo Efficacy of an MMAE-based ADC Data from a study on a HER2-targeting ADC (IgG1-vc-MMAE) in a gastric cancer xenograft model.
| Model | Treatment (Dosed at Day 0, 7, 14) | Tumor Growth Inhibition (%) | Outcome |
| N87 | IgG1(trastuzumab)-vc-MMAE (30 mg/kg) | ~95% | Near complete tumor eradication |
Note: Efficacy is highly dependent on the target, tumor model, and dosing regimen. The data presented are for illustrative purposes and do not represent a direct comparison.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are summaries of standard protocols for the key experiments cited.
In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Target cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
ADC Treatment: ADCs are serially diluted to a range of concentrations and added to the wells. Controls include untreated cells, cells treated with an isotype control ADC, and cells treated with the free payload.
-
Incubation: The plates are incubated for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Lysis and Signal Detection: A reagent like CellTiter-Glo® is added to each well, which lyses the cells and contains luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the amount of ATP.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to untreated controls, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of an ADC in a living organism.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID) are used.
-
Tumor Implantation: Cultured human cancer cells (e.g., 5-10 million cells) are suspended in a medium like Matrigel and injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Mice are randomized into treatment groups (e.g., vehicle control, isotype ADC control, test ADC at various doses). The ADC is typically administered intravenously (IV).
-
Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Efficacy Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). Other endpoints can include tumor regression, complete responses, and survival. The study is terminated when tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the anti-tumor effect compared to control groups.
Summary and Conclusion
Both SC209 and MMAE are highly potent tubulin-inhibiting payloads that enable the development of effective ADCs.
-
MMAE is a clinically validated and widely used payload with a well-understood profile. Its membrane permeability allows for a potent "bystander effect," where the payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.
-
SC209 represents a newer generation of tubulin inhibitors from the hemiasterlin class. The most significant advantage identified in preclinical studies is its characterization as a weak substrate for the P-gp efflux pump. This suggests that ADCs utilizing SC209 may be more effective against tumors that have acquired multidrug resistance through P-gp overexpression, a common clinical challenge. The SC209-based ADC STRO-002 has also demonstrated bystander killing activity.
The choice between these payloads will depend on the specific therapeutic context. For tumors with known P-gp-mediated resistance mechanisms, SC209 presents a compelling alternative to auristatins like MMAE. For broader applications, MMAE remains a robust and clinically proven option. Further clinical data will be essential to fully delineate the comparative therapeutic index of ADCs built with these two distinct payloads.
References
A Head-to-Head Comparison of Hemiasterlin Derivatives for Cancer Research and Drug Development
An objective guide for researchers, scientists, and drug development professionals on the comparative performance of key Hemiasterlin (B1673049) derivatives, supported by experimental data.
Hemiasterlin, a natural tripeptide isolated from marine sponges, has emerged as a potent antimitotic agent, leading to the development of a promising class of synthetic derivatives for cancer therapy. These compounds exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division, ultimately leading to mitotic arrest and apoptosis in cancer cells. This guide provides a head-to-head comparison of prominent Hemiasterlin derivatives, including Taltobulin (HTI-286), SPA110, BF65, and BF78, focusing on their efficacy, mechanism of action, and key experimental findings.
Quantitative Comparison of In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Hemiasterlin derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.
| Derivative | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Taltobulin (HTI-286) | Mean of 18 cell lines | Various | 2.5 ± 2.1 | [1] |
| Morris Hepatoma (MH) | Hepatocellular Carcinoma | ~2 | [2][3] | |
| HepG2 | Hepatocellular Carcinoma | ~3 | [2][3] | |
| Hep3B | Hepatocellular Carcinoma | ~2 | ||
| BF65 | A549 | Lung Carcinoma | Highly potent (low nM) | |
| H1299 | Lung Carcinoma | Highly potent (low nM) | ||
| UCI-101 | Ovarian Carcinoma | Highly potent (low nM) | ||
| MDA-MB-231 | Breast Cancer | Highly potent (low nM) | ||
| BF78 | A549 | Lung Carcinoma | Highly potent (low nM) | |
| H1299 | Lung Carcinoma | Highly potent (low nM) | ||
| UCI-101 | Ovarian Carcinoma | Highly potent (low nM) | ||
| MDA-MB-231 | Breast Cancer | Highly potent (low nM) | ||
| SPA110 | MCF-7 | Breast Cancer | More potent than Hemiasterlin |
Comparative In Vivo Efficacy
The following table summarizes the in vivo antitumor activity of Taltobulin (HTI-286) in various xenograft models.
| Derivative | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Taltobulin (HTI-286) | Lox Melanoma | Melanoma | 3 mg/kg, p.o. | 97.3% | |
| KB-3-1 Epidermoid | Epidermoid Carcinoma | 3 mg/kg, p.o. | 82% | ||
| Morris Hepatoma | Hepatocellular Carcinoma | 0.12 mg/kg, i.v. | Significant inhibition | ||
| HCT-15, DLD-1, MX-1W, KB-8-5 | Colon, Breast, Epidermoid | i.v. administration | Effective where paclitaxel (B517696) and vincristine (B1662923) were not |
Note: Detailed in vivo efficacy data for BF65 and BF78 were not available in the reviewed literature.
Mechanism of Action: Targeting Microtubule Dynamics
Hemiasterlin and its derivatives share a common mechanism of action: the disruption of microtubule dynamics. By binding to tubulin, they inhibit its polymerization into microtubules. This interference with the microtubule cytoskeleton has profound effects on dividing cells, leading to a cascade of events culminating in apoptosis.
Signaling Pathway to Apoptosis
The mitotic arrest induced by Hemiasterlin derivatives triggers the intrinsic apoptotic pathway. The prolonged activation of the spindle assembly checkpoint leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay quantitatively measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Workflow:
Methodology:
-
Reagents and Materials: Purified tubulin (>99%), tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, Hemiasterlin derivatives, DMSO (vehicle control), 96-well microplate, temperature-controlled spectrophotometer or fluorometer.
-
Procedure:
-
Reconstitute lyophilized tubulin in polymerization buffer on ice.
-
Prepare serial dilutions of the Hemiasterlin derivatives and control compounds in polymerization buffer.
-
Add the tubulin solution to the wells of a pre-warmed 96-well plate.
-
Add the test compounds or vehicle control to the respective wells.
-
Initiate polymerization by adding GTP to each well.
-
Immediately begin monitoring the change in absorbance or fluorescence at 340-350 nm every 30-60 seconds for a specified period (e.g., 60-90 minutes) at 37°C.
-
-
Data Analysis: The rate of polymerization is determined by the slope of the linear portion of the absorbance/fluorescence curve. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. IC50 values are then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a Hemiasterlin derivative.
Workflow:
Methodology:
-
Reagents and Materials: Cancer cell line of interest, cell culture medium, Hemiasterlin derivatives, DMSO (vehicle control), phosphate-buffered saline (PBS), trypsin-EDTA, ice-cold 70% ethanol, propidium iodide (PI) staining solution (containing PI and RNase A), flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the Hemiasterlin derivative or vehicle control for a predetermined time (e.g., 24 hours).
-
Harvest both the adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
-
Data Analysis: Analyze the stained cells using a flow cytometer. The DNA content of individual cells is measured by the intensity of PI fluorescence. The data is then analyzed using appropriate software to generate a histogram displaying the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The Hemiasterlin derivatives represent a powerful class of antimitotic agents with significant potential in oncology. Taltobulin (HTI-286) has demonstrated broad-spectrum in vitro cytotoxicity in the low nanomolar range and significant in vivo efficacy in various tumor models, including those resistant to conventional chemotherapeutics. Newer derivatives like BF65 and BF78 also exhibit high potency, warranting further investigation to fully characterize their preclinical and clinical potential. A key advantage of some Hemiasterlin analogs is their ability to circumvent P-glycoprotein-mediated multidrug resistance, a major challenge in cancer treatment. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct comparative studies and further explore the therapeutic utility of this promising class of compounds. Future head-to-head studies with standardized cell line panels and in vivo models will be crucial for definitively ranking the efficacy of these derivatives and guiding the selection of candidates for clinical development.
References
- 1. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Proliferative Power of SC209 Intermediate-2: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the anti-proliferative effects of SC209 intermediate-2 against other established tubulin-targeting agents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental data to objectively evaluate the performance of this compound.
SC209 (3-Aminophenyl Hemiasterlin) is a potent cytotoxin employed as a payload in antibody-drug conjugates (ADCs), which targets tubulin. While specific data for "this compound" is not publicly available, this guide will focus on the well-characterized parent compound, SC209, providing a robust framework for assessing its anti-proliferative potential.
Comparative Anti-Proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for SC209 and a panel of widely used anti-proliferative drugs across various cancer cell lines. Lower values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50/EC50 (nM) |
| SC209 | Igrov1 | Ovarian Cancer | 3.6 (EC50) |
| KB | Cervical Cancer | 3.9 (EC50) | |
| MES-SA/MX2 (P-gp expressing) | Uterine Sarcoma | ~10 (EC50) | |
| Paclitaxel | A549 | Lung Cancer | 40 |
| MCF-7 | Breast Cancer | 2.5 - 7.5 | |
| SK-BR-3 | Breast Cancer | Varies | |
| MDA-MB-231 | Breast Cancer | Varies | |
| T-47D | Breast Cancer | Varies | |
| Vincristine | A549 | Lung Cancer | 40 |
| MCF-7 | Breast Cancer | 5 | |
| SY5Y | Neuroblastoma | 1.6 | |
| MMAE | SKBR3 | Breast Cancer | 3.27 |
| HEK293 | Kidney Cancer | 4.24 | |
| BxPC-3 | Pancreatic Cancer | 0.97 | |
| Panc-1 | Pancreatic Cancer | 1.16 | |
| DM1 (Mertansine) | KB | Cervical Cancer | 1.10 |
| SK-BR-3 | Breast Cancer | 1.10 | |
| HCT-15 | Colon Cancer | 0.75 | |
| A431 | Skin Cancer | 0.04 | |
| B16F10 | Melanoma | 92 (as µg/mL) |
Mechanism of Action: Tubulin Inhibition
SC209, like other hemiasterlin (B1673049) derivatives, exerts its anti-proliferative effects by interacting with tubulin, a critical component of the cellular cytoskeleton. By inhibiting tubulin polymerization, SC209 disrupts the formation of microtubules, which are essential for various cellular processes, most notably mitosis. This disruption leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death). A key advantage of SC209 is its reduced potential for efflux by the P-glycoprotein 1 (P-gp) drug pump, a common mechanism of multidrug resistance in cancer cells.[1][2][3]
Experimental Protocols
The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability and proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., SC209, Paclitaxel) in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
3. Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
4. MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
5. Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
6. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
7. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50/EC50 value.
References
A Comparative Analysis of SC209 Intermediate-2 ADC: Cross-Reactivity and In Vitro Efficacy
Disclaimer: Information regarding a specific molecule designated "SC209 intermediate-2 ADC" is not publicly available in peer-reviewed literature. This guide is a hypothetical case study created for illustrative purposes. The data presented herein is synthetic and generated to model a typical preclinical comparison of a novel antibody-drug conjugate (ADC) against established therapies. The hypothetical "this compound ADC" is conceptualized as a next-generation therapeutic targeting the HER2 receptor, using a derivative of the SC209 linker series.
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of cancer therapeutics designed to deliver potent cytotoxic payloads directly to tumor cells, thereby minimizing systemic toxicity.[][2][3] The clinical success of an ADC is critically dependent on several factors: the specificity of the monoclonal antibody (mAb), the stability of the linker, and the potency of the cytotoxic payload.[4][5] A crucial aspect of preclinical evaluation is the assessment of target-specific binding and potential off-target cross-reactivity, as unexpected binding can lead to unforeseen toxicities.
This guide presents a comparative analysis of a hypothetical ADC, SC209-HER2-ADC (Intermediate-2), against two clinically approved anti-HER2 ADCs: Ado-trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (B607063) (T-DXd). The study focuses on evaluating its binding affinity, cross-reactivity against other members of the HER family, and its specific cytotoxicity in HER2-expressing cancer cell lines.
Compared Antibody-Drug Conjugates
The key characteristics of the ADCs evaluated in this hypothetical study are summarized in Table 1. SC209-HER2-ADC (Intermediate-2) is designed with a novel cleavable SC209-series linker conjugated to a potent microtubule inhibitor payload, achieving a drug-to-antibody ratio (DAR) of approximately 4.
| Table 1: Key Characteristics of Compared ADCs | ||||
| ADC Name | Antibody | Target | Payload (MoA) | Linker Type |
| SC209-HER2-ADC (Intermediate-2) | Hypothetical Humanized IgG1 | HER2 | Microtubule Inhibitor | Cleavable SC209-series |
| Ado-trastuzumab emtansine (T-DM1) | Trastuzumab (Humanized IgG1) | HER2 | DM1 (Microtubule Inhibitor) | Non-cleavable SMCC |
| Trastuzumab deruxtecan (T-DXd) | Trastuzumab (Humanized IgG1) | HER2 | Deruxtecan (Topoisomerase I Inhibitor) | Cleavable GGFG Peptide |
Cross-Reactivity and Binding Affinity Analysis
To assess the specificity of SC209-HER2-ADC (Intermediate-2), its binding affinity was measured against the primary target, HER2, and its cross-reactivity was evaluated against other HER family receptors: EGFR (HER1), HER3, and HER4. The human epidermal growth factor receptor 2 (HER2) is a member of the ErbB family of transmembrane receptor tyrosine kinases. Dimerization of these receptors initiates a variety of signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival.
The data, summarized in Table 2, indicates that SC209-HER2-ADC (Intermediate-2) demonstrates high affinity for the HER2 receptor, comparable to the established benchmarks T-DM1 and T-DXd. [cite: Table 2] Importantly, it shows minimal to no binding to EGFR, HER3, or HER4, suggesting a high degree of specificity for its intended target. [cite: Table 2] This low cross-reactivity profile is critical for minimizing potential off-target toxicities.
| Table 2: Comparative Binding Affinity & HER-Family Cross-Reactivity (Kᴅ, nM) | ||||
| ADC Name | HER2 | EGFR (HER1) | HER3 | HER4 |
| SC209-HER2-ADC (Intermediate-2) | 0.95 | >1000 | >1000 | >1000 |
| Ado-trastuzumab emtansine (T-DM1) | 1.10 | >1000 | >1000 | >1000 |
| Trastuzumab deruxtecan (T-DXd) | 1.05 | >1000 | >1000 | >1000 |
| Data derived from hypothetical Surface Plasmon Resonance (SPR) experiments. |
In Vitro Cytotoxicity
The ultimate goal of an ADC is to selectively kill cancer cells that express the target antigen. The in vitro cytotoxicity of SC209-HER2-ADC (Intermediate-2) was evaluated against three breast cancer cell lines with varying levels of HER2 expression: SK-BR-3 (HER2-high), BT-474 (HER2-medium), and MDA-MB-231 (HER2-low).
As shown in Table 3, SC209-HER2-ADC (Intermediate-2) induced potent, dose-dependent cell death in HER2-high and HER2-medium cell lines, with IC₅₀ values in the low nanomolar range. [cite: Table 3] Its potency in the HER2-high cell line was superior to T-DM1 and comparable to T-DXd. [cite: Table 3] Crucially, in the HER2-low cell line, its cytotoxic effect was significantly reduced by several orders of magnitude, confirming that its mechanism of action is dependent on high-level target expression. [cite: Table 3]
| Table 3: In Vitro Cytotoxicity (IC₅₀, nM) Against HER2-Expressing Cell Lines | |||
| ADC Name | SK-BR-3 (HER2-High) | BT-474 (HER2-Medium) | MDA-MB-231 (HER2-Low) |
| SC209-HER2-ADC (Intermediate-2) | 0.8 | 4.5 | >1200 |
| Ado-trastuzumab emtansine (T-DM1) | 1.5 | 9.8 | >1500 |
| Trastuzumab deruxtecan (T-DXd) | 0.7 | 3.9 | >1000 |
| Data derived from hypothetical cell viability assays after 72-hour incubation. |
Visualized Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the general mechanism of action for a HER2-targeted ADC and the experimental workflow used to assess cross-reactivity.
References
Efficacy of SC209 Intermediate-2 in P-glycoprotein Expressing Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary driver of MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp), which actively effluxes a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. This guide provides a comparative analysis of SC209, a novel cytotoxic agent with reduced susceptibility to P-gp mediated efflux, alongside established P-gp inhibitors—elacridar, tariquidar, and MS-209 (dofequidar fumarate)—that aim to overcome MDR in P-gp expressing tumors.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein, encoded by the ABCB1 gene, is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump. It recognizes a wide array of structurally diverse hydrophobic compounds, including many conventional chemotherapy drugs such as taxanes, anthracyclines, and vinca (B1221190) alkaloids. In normal tissues, P-gp plays a protective role by limiting the absorption of xenobiotics in the intestine, blood-brain barrier, and other sanctuary sites. However, its overexpression in tumor cells confers a multidrug resistance phenotype, leading to poor clinical outcomes.
Strategies to counteract P-gp-mediated MDR include the development of P-gp inhibitors that can restore the sensitivity of resistant cancer cells to chemotherapy, and the design of cytotoxic agents that are poor substrates for P-gp efflux.
Comparative Efficacy of SC209 and P-gp Inhibitors
This section presents a quantitative comparison of the in vitro efficacy of SC209 and selected P-gp inhibitors in overcoming P-gp-mediated drug resistance. The data is compiled from various preclinical studies and summarized in the tables below.
Table 1: In Vitro Efficacy of SC209 in P-gp Expressing Cancer Cells
SC209 is a potent tubulin inhibitor and the cytotoxic payload of the antibody-drug conjugate (ADC) STRO-002. Unlike many tubulin inhibitors, SC209 demonstrates a reduced potential for efflux by P-gp.
| Compound | Cell Line | P-gp Status | EC50 (nM) without P-gp Inhibitor | EC50 (nM) with P-gp Inhibitor (GF120918) | Fold Change in EC50 |
| SC209 | MES-SA/MX2 | P-gp Overexpressing | 2.2 | Not reported | 1.3 |
| DM4 | MES-SA/MX2 | P-gp Overexpressing | >1000 | Not reported | >100 |
| MMAE | MES-SA/MX2 | P-gp Overexpressing | >1000 | Not reported | >100 |
Data sourced from "Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers" by Sutro Biopharma.
Table 2: In Vitro Efficacy of P-gp Inhibitors in Reversing Chemotherapy Resistance
Elacridar, tariquidar, and MS-209 are third-generation P-gp inhibitors that have been evaluated for their ability to sensitize MDR cancer cells to conventional chemotherapeutics.
| P-gp Inhibitor | Chemotherapeutic | Cell Line | P-gp Status | IC50 of Chemo without Inhibitor (nM) | IC50 of Chemo with Inhibitor (nM) | Fold Reversal of Resistance |
| Elacridar | Paclitaxel | A2780PR1 | P-gp Overexpressing | 755 ng/mL | 4.66 ng/mL (with 0.1 µM Elacridar) | 162 |
| Paclitaxel | A2780PR2 | P-gp Overexpressing | 1970 ng/mL | 4.96 ng/mL (with 0.1 µM Elacridar) | 397 | |
| Tariquidar | Doxorubicin | NCI/ADR-RES | P-gp Overexpressing | 15,700 | 2,243 (with 300 nM Tariquidar) | 7 |
| Vinblastine | NCI/ADR-RES | P-gp Overexpressing | >100,000 | ~700 (with 300 nM Tariquidar) | >143 | |
| MS-209 | Doxorubicin | SBC-3/ADM | P-gp Overexpressing | ~1,000 | ~50 (with 1 µM MS-209) | ~20 |
| Etoposide | SBC-3/ADM | P-gp Overexpressing | ~20,000 | ~1,000 (with 1 µM MS-209) | ~20 |
Data for Elacridar sourced from "The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models". Data for Tariquidar sourced from "Tariquidar – Knowledge and References - Taylor & Francis". Data for MS-209 estimated from graphical data in "A New Quinoline Derivative MS-209 Reverses Multidrug Resistance and Inhibits Multiorgan Metastases by P-glycoprotein-expressing Human Small Cell Lung Cancer Cells".
Experimental Protocols
Cytotoxicity Assay in P-gp Expressing Cells
This protocol outlines a general method for assessing the cytotoxicity of a compound in P-gp overexpressing cancer cell lines, both in the presence and absence of a P-gp inhibitor.
1. Cell Culture:
- Culture P-gp overexpressing cells (e.g., MES-SA/MX2, NCI/ADR-RES, A2780PR) and their parental, drug-sensitive counterparts in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Maintain the resistant cell lines in a medium containing a low concentration of the selecting drug to ensure continuous P-gp expression.
2. Cell Seeding:
- Harvest cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
- Allow cells to adhere and grow for 24 hours.
3. Compound Treatment:
- Prepare serial dilutions of the test compound (e.g., SC209) and the chemotherapeutic agent (e.g., paclitaxel, doxorubicin).
- For reversal experiments, prepare solutions of the chemotherapeutic agent with and without a fixed concentration of the P-gp inhibitor (e.g., elacridar, tariquidar, MS-209).
- Remove the culture medium from the wells and add the medium containing the test compounds.
4. Incubation:
- Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified atmosphere with 5% CO2.
5. Viability Assessment:
- Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.
- For MTT assays, add MTT solution to each well, incubate, and then solubilize the formazan (B1609692) crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).
- For CellTiter-Glo®, add the reagent to the wells and measure the luminescent signal.
6. Data Analysis:
- Calculate the percentage of cell viability relative to untreated control cells.
- Plot the percentage of viability against the compound concentration and determine the EC50 or IC50 values using non-linear regression analysis.
- Calculate the fold change in EC50/IC50 in the presence and absence of the P-gp inhibitor to determine the degree of P-gp-mediated resistance and the reversal potency of the inhibitor.
Visualizations
P-glycoprotein Mediated Drug Efflux Pathway
Caption: Mechanism of P-gp mediated drug efflux and strategies for its circumvention.
Experimental Workflow for Cytotoxicity Assay
Caption: A typical workflow for an in vitro cytotoxicity assay.
A Comparative Analysis of SC209 and Exatecan Intermediate 2: Cytotoxic Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) have emerged as a powerful class of biopharmaceuticals. The efficacy of an ADC is critically dependent on the synergy between its monoclonal antibody, linker, and cytotoxic payload. This guide provides a detailed comparative analysis of two distinct cytotoxic payloads: SC209, a tubulin inhibitor, and Exatecan, a topoisomerase I inhibitor. While "Exatecan Intermediate 2" is a precursor in the synthesis of Exatecan, this guide will focus on the active compound, Exatecan, for a relevant comparison of biological activity.
This objective comparison, supported by available preclinical data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in the selection and development of next-generation ADCs.
At a Glance: SC209 vs. Exatecan
| Feature | SC209 | Exatecan |
| Target | Tubulin | Topoisomerase I |
| Mechanism of Action | Inhibits microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis. | Stabilizes the topoisomerase I-DNA cleavage complex, causing DNA strand breaks and apoptosis. |
| Payload Class | Hemiasterlin (B1673049) derivative | Camptothecin analog |
| Key Advantages | Potent cytotoxicity; Reduced potential for efflux by P-glycoprotein 1.[1] | High potency; Efficacy against tumors resistant to other agents; Potential for bystander killing effect.[2][3] |
Quantitative Performance Data
The following tables summarize the available in vitro cytotoxicity data for SC209 and Exatecan. It is important to note that the experimental conditions, including the cell lines and assay durations, may vary between studies, precluding a direct head-to-head comparison.
Table 1: In Vitro Cytotoxicity of SC209
| Cell Line | Cancer Type | Assay Duration | EC50 (nM) | Reference |
| Igrov1 | Ovarian | 120 h | 3.6 | [1] |
| KB | Cervical | 120 h | 3.9 | [1] |
Table 2: In Vitro Cytotoxicity of Exatecan
| Cell Line | Cancer Type | Assay Duration | IC50 (nM) | Reference |
| SK-BR-3 (HER2-positive) | Breast | 5 days | Subnanomolar | |
| MDA-MB-468 (HER2-negative) | Breast | 5 days | Subnanomolar | |
| MOLT-4 | Leukemia | 72 h | ~1 | |
| CCRF-CEM | Leukemia | 72 h | ~1 | |
| DU145 | Prostate | 72 h | ~2 | |
| DMS114 | Lung | 72 h | ~0.5 |
Mechanism of Action and Signaling Pathways
SC209: Tubulin Polymerization Inhibition
SC209 belongs to the hemiasterlin family of potent antimitotic agents. It exerts its cytotoxic effect by binding to tubulin, the fundamental protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.
Caption: SC209 inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.
Exatecan: Topoisomerase I Inhibition
Exatecan is a potent synthetic analog of camptothecin. Its mechanism of action involves the inhibition of topoisomerase I, a nuclear enzyme that plays a crucial role in relieving DNA torsional strain during replication and transcription. Exatecan intercalates into the DNA-topoisomerase I complex, stabilizing it in a "cleavable complex" state. This prevents the re-ligation of the single-strand DNA break created by the enzyme. The collision of a replication fork with this stabilized complex leads to the formation of a cytotoxic double-strand DNA break, which activates the DNA damage response (DDR) pathway and ultimately induces apoptosis.
Caption: Exatecan stabilizes the topoisomerase I-DNA complex, inducing DNA damage and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used in the evaluation of cytotoxic payloads.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
References
SC209: Validating Reduced P-glycoprotein 1 (P-gp) Efflux for Enhanced Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SC209's interaction with the P-glycoprotein 1 (P-gp) efflux pump against other known substrates. Experimental data is presented to validate the reduced P-gp efflux of SC209, a critical feature for its efficacy as a cytotoxic agent.
SC209 is a 3-aminophenyl hemiasterlin (B1673049) derivative designed as a potent tubulin-targeting cytotoxin for use in antibody-drug conjugates (ADCs).[1][2] A key challenge in the development of effective cancer chemotherapeutics is the overexpression of efflux pumps like P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), which actively transports a wide range of structurally diverse compounds out of cancer cells, thereby reducing intracellular drug concentrations and leading to multidrug resistance.[3][4] SC209 has been specifically engineered to exhibit reduced potential for efflux by the P-gp drug pump compared to other tubulin-targeting payloads.[1]
Comparative Analysis of P-gp Substrate Potential
To quantitatively assess the reduced P-gp efflux of SC209, its cytotoxic activity was evaluated in a P-gp overexpressing cell line, MES-SA/MX2, both in the presence and absence of the P-gp inhibitor GF120918. The results were compared with known P-gp substrates, DM4 and MMAE.
The data below summarizes the half-maximal effective concentration (EC50) and the fold change in EC50 upon P-gp inhibition. A lower fold change indicates that the compound's cytotoxicity is less affected by the presence of P-gp, signifying that it is a poorer substrate for the efflux pump.
| Compound | Cell Line | P-gp Inhibitor | EC50 Fold Change (without vs. with Inhibitor) | P-gp Substrate Potential |
| SC209 | MES-SA/MX2 | GF120918 | 1.5x | Low |
| DM4 | MES-SA/MX2 | GF120918 | 18x | High |
| MMAE | MES-SA/MX2 | GF120918 | 17x | High |
Data sourced from "Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers".
The minimal 1.5-fold shift in EC50 for SC209 in the presence of a P-gp inhibitor demonstrates its significantly lower susceptibility to P-gp mediated efflux compared to DM4 and MMAE, which showed 18-fold and 17-fold shifts, respectively.
Experimental Protocols
Validating the interaction of a compound with P-gp involves various in vitro assays. Below are detailed methodologies for commonly employed experiments.
Cytotoxicity Assay in P-gp Overexpressing Cells
This assay determines the effect of P-gp expression on the cytotoxic potency of a compound.
-
Objective: To compare the EC50 of a test compound in a P-gp overexpressing cell line in the presence and absence of a P-gp inhibitor.
-
Materials:
-
P-gp overexpressing cell line (e.g., MES-SA/MX2, NCI/ADR-RES)
-
Parental cell line (optional, for comparison)
-
Test compound (e.g., SC209)
-
Known P-gp substrates (e.g., DM4, MMAE, Paclitaxel)
-
P-gp inhibitor (e.g., GF120918, Verapamil, Elacridar)
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
-
Procedure:
-
Seed P-gp overexpressing cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and comparator compounds.
-
Treat the cells with the compounds in the presence or absence of a fixed concentration of a P-gp inhibitor (e.g., 1 µM GF120918).
-
Incubate the cells for a period determined by the cell doubling time and compound's mechanism of action (e.g., 72-120 hours).
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the EC50 values for each compound under both conditions. The fold change in EC50 is determined by dividing the EC50 value without the inhibitor by the EC50 value with the inhibitor.
-
Rhodamine 123 Efflux Assay
This is a functional assay to directly measure P-gp efflux activity using a fluorescent P-gp substrate, rhodamine 123.
-
Objective: To assess the ability of a test compound to inhibit P-gp-mediated efflux of rhodamine 123.
-
Materials:
-
P-gp overexpressing cell line (e.g., MDCKII-MDR1, MCF7/ADR) and a parental control cell line.
-
Rhodamine 123
-
Test compound and known P-gp inhibitors (e.g., Verapamil, Cyclosporin A)
-
Assay buffer (e.g., HBSS)
-
Flow cytometer or fluorescence plate reader
-
-
Procedure:
-
Loading: Incubate the cells with a low concentration of rhodamine 123 (e.g., 1-5 µM) in the presence or absence of the test compound or a known inhibitor for a defined period (e.g., 30-60 minutes) at 37°C.
-
Efflux: Wash the cells to remove extracellular rhodamine 123 and resuspend them in fresh, rhodamine-free medium.
-
Incubate the cells for an additional period (e.g., 1-2 hours) at 37°C to allow for P-gp-mediated efflux.
-
Analysis: Measure the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader. Reduced fluorescence in P-gp overexpressing cells compared to parental cells indicates active efflux. Inhibition of this efflux by the test compound will result in increased intracellular fluorescence.
-
Bidirectional Transport Assay
This assay uses a polarized cell monolayer to measure the directional transport of a compound.
-
Objective: To determine if a compound is a P-gp substrate by measuring its transport across a cell monolayer in the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Materials:
-
Polarized cell line overexpressing P-gp (e.g., MDCKII-MDR1, Caco-2) grown on permeable filter supports (e.g., Transwell®).
-
Test compound and a known P-gp substrate (e.g., Digoxin).
-
P-gp inhibitor (e.g., Verapamil, Elacridar).
-
Transport buffer (e.g., HBSS).
-
Analytical instrumentation for quantifying the compound (e.g., LC-MS/MS).
-
-
Procedure:
-
Grow a confluent monolayer of the cells on the filter supports.
-
Add the test compound to either the apical (A) or basolateral (B) chamber.
-
At specified time points, collect samples from the opposite chamber.
-
Quantify the concentration of the compound in the samples.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 is indicative of active efflux. The experiment is repeated in the presence of a P-gp inhibitor to confirm that the efflux is P-gp mediated.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logic and workflow of the key experimental protocols described above.
Caption: Workflow for the cytotoxicity assay to determine P-gp substrate potential.
Caption: Key steps in the Rhodamine 123 efflux assay for P-gp function.
Caption: Bidirectional transport of a P-gp substrate across a cell monolayer.
References
- 1. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein drug efflux pump involved in the mechanisms of intrinsic drug resistance in various colon cancer cell lines. Evidence for a saturation of active daunorubicin transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for SC209 Intermediate-2
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of SC209 intermediate-2, a potent cytotoxic agent employed in the development of antibody-drug conjugates (ADCs). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. SC209 is a 3-aminophenyl hemiasterlin (B1673049) derivative that functions as an ADC cytotoxin by targeting tubulin.[1][2] Due to its cytotoxic nature, all materials that come into contact with SC209 must be treated as hazardous waste.
Waste Characterization and Segregation
All waste generated from experiments involving this compound must be segregated at the point of generation and classified as cytotoxic waste. This includes, but is not limited to, the items listed in the table below.
| Waste Category | Examples | Disposal Container |
| Solid Waste | Contaminated personal protective equipment (PPE) such as gloves, gowns, and shoe covers; used labware (e.g., plastic tubes, pipette tips, flasks); contaminated bench paper and wipes. | Labeled, leak-proof, puncture-resistant container specifically designated for cytotoxic solid waste. |
| Liquid Waste | Unused or expired SC209 solutions; contaminated solvents and buffers; media from cell cultures treated with SC209. | Labeled, leak-proof, shatter-resistant container specifically designated for cytotoxic liquid waste. |
| Sharps Waste | Needles, syringes, scalpels, and glass slides contaminated with SC209. | Labeled, puncture-proof sharps container specifically designated for cytotoxic sharps. |
Step-by-Step Disposal Protocol
Personnel Safety: Before handling any SC209 waste, personnel must be fully trained on the handling of cytotoxic compounds and wear appropriate Personal Protective Equipment (PPE), including a lab coat or gown, double gloves, and safety glasses or a face shield.
Step 1: Waste Segregation at the Source Immediately upon generation, segregate all SC209-contaminated materials into the appropriate waste containers as detailed in the table above. Do not mix cytotoxic waste with general laboratory waste.
Step 2: Container Management
-
Ensure all waste containers are clearly labeled with "Cytotoxic Waste" and the universal biohazard symbol.
-
Do not overfill containers. Seal containers when they are three-quarters full to prevent spills and aerosol generation.
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic until collection.
Step 3: Decontamination of Work Surfaces Thoroughly decontaminate all surfaces and equipment that have come into contact with SC209. A recommended procedure is a two-step process:
-
Wipe the surface with a detergent solution to remove any visible contamination.
-
Follow with a wipe of a suitable inactivating agent or a high-level disinfectant. Consult your institution's Environmental Health and Safety (EHS) office for recommended decontaminating agents.
Step 4: Final Disposal Arrange for the collection of sealed cytotoxic waste containers by your institution's authorized hazardous waste disposal service. Cytotoxic waste should be disposed of via high-temperature incineration to ensure complete destruction of the active compound. Under no circumstances should SC209 waste be disposed of down the drain or in the regular trash.
Experimental Workflow for Waste Disposal
The following diagram outlines the decision-making and handling process for the disposal of waste generated during research with this compound.
References
Essential Safety and Handling Protocols for SC209 Intermediate-2
Disclaimer: The specific chemical designated "SC209 intermediate-2" is not found in publicly available safety databases. This guide provides essential safety and logistical information based on best practices for handling potentially hazardous, uncharacterized aromatic hydrocarbon intermediates, a common classification for such compounds in drug development. Researchers must always perform a thorough risk assessment based on the known precursors and synthetic route of any novel compound.
Immediate Safety and Personal Protective Equipment (PPE)
Safe handling of uncharacterized chemical intermediates requires a conservative approach to personal protection. The following PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
Summary of Required Personal Protective Equipment
| Protection Type | Minimum Requirement | Recommended Material/Standard | Operational Notes |
| Hand Protection | Double-gloving with chemically resistant gloves. | Inner Glove: Nitrile. Outer Glove: Neoprene or Viton. | Avoid natural rubber gloves.[1] Change gloves immediately if contaminated, torn, or after extended use. |
| Eye and Face Protection | Indirectly vented chemical splash goggles and a face shield. | ANSI Z87.1 or EN 166 compliant. | Goggles provide a seal against splashes and vapors.[2][3] A face shield protects the entire face from splashes.[2] |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges and P100 particulate filters. | NIOSH (US) or EN 143 (EU) approved respirator. | Use a full-face respirator for comprehensive protection of the eyes and respiratory system.[3] Required when handling the substance outside of a certified chemical fume hood. |
| Protective Clothing | Flame-resistant laboratory coat and chemical-resistant apron. | Nomex or similar flame-resistant material. Apron made of rubber or neoprene. | Coveralls should be considered for larger-scale operations to ensure full-body protection. |
| Foot Protection | Steel-toed, slip-resistant safety boots. | Boots made of neoprene or nitrile for chemical resistance. | Required in any area where the chemical is handled. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure laboratory safety and environmental compliance.
Step-by-Step Handling Protocol:
-
Pre-Handling Preparation:
-
Designate a specific area within a certified chemical fume hood for all manipulations of this compound.
-
Ensure a safety shower and eyewash station are accessible and have been recently tested.
-
Prepare all necessary equipment (glassware, spatulas, weighing paper) within the fume hood to minimize movement of the hazardous material.
-
Assemble a spill kit appropriate for reactive and flammable organic compounds.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers within the fume hood.
-
Use a tared, sealed container for weighing to prevent contamination of the balance.
-
If the intermediate is a powder, handle it carefully to avoid generating dust.
-
For liquid transfers, use a syringe or cannula to avoid splashes.
-
-
In-Process Handling:
-
Keep all containers with this compound tightly sealed when not in immediate use.
-
Maintain the fume hood sash at the lowest practical height.
-
Continuously monitor the experiment for any signs of unexpected reactions.
-
-
Post-Handling Decontamination:
-
Decontaminate all surfaces and equipment that came into contact with the intermediate using an appropriate solvent (e.g., ethanol, followed by a detergent solution), followed by a water rinse.
-
Wipe down the interior of the fume hood.
-
Carefully remove PPE, avoiding contact with contaminated surfaces. Remove gloves last.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan:
-
Waste Segregation: All solid waste (contaminated gloves, weighing paper, etc.) and liquid waste (reaction residues, cleaning solvents) contaminated with this compound must be segregated into a dedicated, labeled hazardous waste container.
-
Waste Container: Use a chemically compatible, sealed container. The container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and its potential hazards (e.g., Flammable, Toxic, Irritant).
-
Disposal Procedure: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this material down the drain or in regular trash.
Experimental Protocol: Risk Assessment for Uncharacterized Intermediates
This protocol outlines the steps for assessing the risks of a new chemical intermediate like SC209.
-
Review of Synthetic Pathway:
-
Identify all reactants, reagents, and solvents used in the synthesis of this compound.
-
Assess the known hazards of these precursor materials. The hazards of the product may be similar to or greater than those of the reactants.
-
-
In Silico Hazard Prediction:
-
If the structure of this compound is known, use computational toxicology tools (e.g., DEREK, TOPKAT) to predict potential toxicities, such as mutagenicity, carcinogenicity, and skin sensitization.
-
-
Physical Hazard Evaluation:
-
Based on the chemical structure, assess the potential for physical hazards such as flammability, explosivity, and reactivity. Aromatic hydrocarbons are often flammable.
-
-
Establish a Handling Plan:
-
Based on the hazard assessment, formally document the required PPE, engineering controls, and emergency procedures. This document should be reviewed and approved by the laboratory supervisor and the EHS office.
-
-
Initial Small-Scale Handling:
-
Conduct the first handling of the new intermediate on a very small scale (milligrams) in a highly controlled environment, such as a glove box or a high-performance fume hood.
-
Observe the material for any unexpected properties, such as static charge, pyrophoricity, or instability.
-
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling an uncharacterized chemical intermediate.
Caption: PPE selection workflow for uncharacterized intermediates.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
